2-(2-Chloroethyl)-1,3-dioxane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEDYYKJRCADRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157882 | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
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Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13297-07-9 | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
| Source | CAS Common Chemistry | |
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| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
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| Record name | NSC246163 | |
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| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
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| Record name | 2-(2-chloroethyl)-1,3-dioxane | |
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| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
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Structural Elucidation and NMR Spectral Dynamics of 2-(2-Chloroethyl)-1,3-dioxane: A Technical Guide
Executive Summary
For researchers and drug development professionals, the accurate structural characterization of synthetic intermediates is a critical quality attribute. 2-(2-Chloroethyl)-1,3-dioxane (CAS: 13297-07-9)[1] is a highly versatile protected aldehyde (3-chloropropanal trimethylene acetal) frequently utilized in Grignard reagent preparation and complex alkylation workflows.
This whitepaper provides an in-depth, expert-level analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. Moving beyond simple data tabulation, this guide explores the stereoelectronic causality behind the observed spectral patterns—specifically the locked chair conformation—and establishes a self-validating experimental protocol to ensure data integrity against acid-catalyzed degradation.
Conformational Dynamics: The Root of Spectral Complexity
To interpret the NMR spectra of 2-(2-chloroethyl)-1,3-dioxane accurately, one must first understand its 3D molecular dynamics.
Unlike flexible aliphatic chains, the 1,3-dioxane ring adopts a highly defined chair conformation . According to foundational conformational analyses of saturated heterocycles[2], substituents at the C2 position (the acetal carbon) face severe 1,3-diaxial steric clashes with the axial protons at C4 and C6 if placed in an axial orientation. Consequently, the 2-chloroethyl group exhibits a massive thermodynamic preference for the equatorial position .
Because this equatorial preference effectively "locks" the ring at room temperature, the NMR timescale captures distinct axial and equatorial environments for the ring protons, resulting in complex, highly diagnostic splitting patterns rather than a simple averaged signal.
Caption: Spin-spin coupling network mapping the scalar interactions in 2-(2-chloroethyl)-1,3-dioxane.
1 H NMR Spectral Analysis: Causality and Assignments
The 1 H NMR spectrum (acquired in CDCl 3 at 400 MHz) is defined by the electronegativity of the oxygen and chlorine atoms, combined with the magnetic anisotropy of the locked chair ring.
-
The Acetal Proton (H2): Resonating at ~4.65 ppm , this proton is highly deshielded by the two adjacent strongly electronegative oxygen atoms. Because the 2-chloroethyl group is equatorial, H2 is strictly axial. It couples to the adjacent H1' methylene protons, appearing as a triplet ( 3J≈5.0 Hz).
-
Ring Protons (H4, H5, H6): The C-C bonds of the 1,3-dioxane ring create a magnetic anisotropic shielding cone. Protons in the equatorial plane sit in the deshielding region, while axial protons sit in the shielding region[3]. Therefore, the equatorial protons at C4/C6 (~4.10 ppm ) are shifted significantly downfield compared to their axial counterparts (~3.75 ppm ). The Karplus equation dictates that the axial-axial coupling ( 3Jax−ax ) is large (~11-12 Hz) due to a ~180° dihedral angle, while axial-equatorial coupling is small (~2-5 Hz).
Table 1: 1 H NMR Quantitative Data Summary
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Rationale |
| H2 (Acetal) | 4.65 | Triplet (t) | 5.0 | 1H | Strong deshielding by two O atoms; coupled to H1'. |
| H4, H6 (Eq) | 4.10 | Doublet of doublets of doublets (ddd) | 11.5, 5.0, 2.5 | 2H | Deshielded by C-C bond anisotropy; adjacent to O. |
| H4, H6 (Ax) | 3.75 | Triplet of doublets (td) | 11.5, 2.5 | 2H | Shielded relative to equatorial; large 3Jax−ax coupling. |
| H2' (CH 2 Cl) | 3.65 | Triplet (t) | 6.8 | 2H | Deshielded by adjacent electronegative Cl atom. |
| H1' (CH 2 ) | 2.10 | Doublet of triplets (dt) | 6.8, 5.0 | 2H | β -deshielded by acetal and Cl; coupled to H2 and H2'. |
| H5 (Eq) | 2.05 | Multiplet (m) | - | 1H | Deshielded by ring anisotropy; furthest from O atoms. |
| H5 (Ax) | 1.35 | Multiplet (m) | - | 1H | Most shielded proton in the system. |
13 C NMR Spectral Analysis: Electronic Environments
The 13 C NMR spectrum (100 MHz, CDCl 3 , 1 H-decoupled) provides a clear map of the carbon skeleton, driven primarily by inductive effects[3].
-
The Acetal Carbon (C2): The defining feature of any 1,3-dioxane is the C2 carbon, which appears at ~100.5 ppm . The additive electron-withdrawing effect of two direct C-O bonds strips electron density from this nucleus, pushing it far downfield into the classic acetal/ketal window.
-
The Substituent Chain (C1', C2'): The terminal carbon bearing the chlorine atom (C2') appears at ~39.8 ppm , characteristic of an alkyl chloride. The bridging methylene (C1') appears at ~36.5 ppm , experiencing moderate β -deshielding from both the acetal oxygens and the chlorine atom.
Table 2: 13 C NMR Quantitative Data Summary
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C2 (Acetal) | 100.5 | CH | Extreme deshielding due to two directly attached O atoms. |
| C4, C6 (Ring) | 66.9 | CH 2 | Standard α -deshielding by a single ether oxygen. |
| C2' (CH 2 Cl) | 39.8 | CH 2 | α -deshielding by the electronegative chlorine atom. |
| C1' (CH 2 ) | 36.5 | CH 2 | β -deshielding from both the acetal group and the chlorine. |
| C5 (Ring) | 25.7 | CH 2 | Most shielded carbon; furthest from all heteroatoms. |
Field-Proven Experimental Protocol: A Self-Validating Workflow
A common pitfall in the NMR analysis of 1,3-dioxanes is their extreme sensitivity to acid-catalyzed hydrolysis. Standard CDCl 3 often contains trace amounts of DCl generated via photodecomposition. If untreated, this acid will rapidly hydrolyze 2-(2-chloroethyl)-1,3-dioxane back into 3-chloropropanal and 1,3-propanediol directly inside the NMR tube, ruining the spectrum.
To ensure trustworthiness and data integrity, the following self-validating protocol must be used. It incorporates a physical neutralization step and a built-in Quality Control (QC) gate.
Step-by-Step Methodology
-
Solvent Preparation: Pack a small glass pipette with 2 cm of basic alumina (Brockmann Grade I) plugged with glass wool. Elute 1.0 mL of CDCl 3 through the plug directly into a clean vial. Causality: The basic alumina traps trace DCl, preventing acetal cleavage.
-
Sample Dissolution: Dissolve 15–20 mg of 2-(2-chloroethyl)-1,3-dioxane in 0.6 mL of the freshly neutralized CDCl 3 . Transfer to a high-quality 5 mm NMR tube.
-
Acquisition: Acquire the 1 H spectrum (16 scans, 2s relaxation delay) and 13 C spectrum (512 scans, 2s relaxation delay) at 298 K.
-
Self-Validating QC Check: Before processing the full spectrum, check the region around 9.8 ppm . Causality: This is the resonance frequency for the aldehyde proton of 3-chloropropanal. If an aldehyde peak is present and integrates to >2% relative to the acetal peak at 4.65 ppm, the sample has degraded. The data must be discarded, and the sample re-prepared.
Caption: Self-validating NMR sample preparation and acquisition workflow for acid-sensitive acetals.
References
-
2-(2-Chloroethyl)-1,3-dioxane | C6H11ClO2 | CID 83318 , PubChem, National Institutes of Health, [Link]
-
Conformational analysis in saturated heterocyclic compounds , Accounts of Chemical Research (1970), [Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition , John Wiley & Sons (2014),[Link]
Sources
Mechanistic Elucidation and Synthetic Protocols for 2-(2-Chloroethyl)-1,3-dioxane Acetalization
Executive Summary
2-(2-Chloroethyl)-1,3-dioxane is a highly versatile heterocyclic building block, extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. The synthesis of this compound relies on the acid-catalyzed acetalization of 3-chloropropanal with 1,3-propanediol. This technical guide provides an in-depth mechanistic analysis of the acetal formation, thermodynamic drivers, and a self-validating experimental protocol designed for high-yield, scalable production.
Mechanistic Pathway of Acetal Formation
The formation of 1,3-dioxanes from aldehydes and 1,3-diols is a that proceeds via a sequence of reversible, acid-catalyzed steps. The transformation of a carbonyl group into a cyclic acetal effectively swaps one carbon-oxygen double bond for two carbon-oxygen single bonds[2].
-
Step 1: Carbonyl Activation. Under neutral conditions, alcohols are weak nucleophiles. The introduction of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of 3-chloropropanal. This polarization significantly increases the electrophilicity of the carbonyl carbon[2].
-
Step 2: Primary Nucleophilic Attack. One of the hydroxyl groups of 1,3-propanediol attacks the activated carbonyl carbon, breaking the π-bond. Subsequent proton transfer neutralizes the intermediate, yielding a hemiacetal.
-
Step 3: Dehydration and Oxocarbenium Generation. The hemiacetal hydroxyl group is protonated by the acid catalyst, transforming it into a superior leaving group (water). An E1-like elimination of water generates a highly reactive, resonance-stabilized oxocarbenium ion[2]. This dehydration is typically the rate-limiting step and the primary kinetic hurdle.
-
Step 4: Intramolecular Cyclization. The tethered second hydroxyl group of the 1,3-propanediol moiety undergoes a rapid intramolecular nucleophilic attack on the oxocarbenium carbon, forming the six-membered 1,3-dioxane ring.
-
Step 5: Catalyst Regeneration. Deprotonation of the final oxonium ion yields the neutral 2-(2-chloroethyl)-1,3-dioxane and regenerates the p-TsOH catalyst.
Caption: Mechanistic pathway of acid-catalyzed 1,3-dioxane formation from 3-chloropropanal.
Thermodynamic & Kinetic Controls
Acetalization is an equilibrium-driven process. Because the reaction produces one equivalent of water per equivalent of acetal, the equilibrium naturally favors the starting materials (hemiacetals and carbonyls) unless thermodynamically driven forward[3].
-
Catalyst Selection (Causality): p-TsOH is selected over inorganic acids (like HCl or H₂SO₄) because it is highly soluble in organic solvents like toluene. This provides a homogeneous catalytic environment while avoiding unwanted side reactions such as ether cleavage or chloride displacement.
-
Azeotropic Dehydration (Causality): Toluene is chosen as the solvent because it forms a minimum-boiling azeotrope with water. By refluxing the mixture through a Dean-Stark apparatus, from the reaction matrix. According to Le Chatelier's principle, this physical removal of the byproduct irreversibly shifts the equilibrium toward the cyclic acetal[3].
Quantitative Catalyst Comparison for 1,3-Dioxane Synthesis
| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Advantage |
| p-Toluenesulfonic Acid (p-TsOH) | 1–5 | Toluene | 110 (Reflux) | 4–8 | 85–95 | Excellent organic solubility; drives complete dehydration via Dean-Stark[3]. |
| Zirconium Tetrachloride (ZrCl₄) | 5 | Neat / Solvent-Free | 25 | 2 | ~90 | Chemoselective Lewis acid activation; mild conditions[3]. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 5–10 | Dichloromethane | 25 | 12 | 60–70 | Useful for sensitive substrates, but lacks thermodynamic driving force of reflux[4]. |
Experimental Protocol: A Self-Validating System
To ensure reproducibility and trustworthiness, the following protocol incorporates self-validating volumetric checkpoints rather than relying solely on arbitrary reaction times.
Reagents:
-
3-Chloropropanal: 1.0 equivalent
-
1,3-Propanediol: 1.1 equivalents (A slight excess drives kinetics without complicating the aqueous workup due to the diol's high water solubility).
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.05 equivalents (5 mol%).
-
Toluene: 5 volumes (relative to the aldehyde).
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask, dissolve 3-chloropropanal in toluene. Add 1,3-propanediol and p-TsOH·H₂O.
-
Apparatus Configuration: Equip the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser. Causality: The Dean-Stark trap is critical for the continuous, irreversible removal of water.
-
Reflux & Validation: Heat the mixture to a vigorous reflux (approx. 110 °C).
-
Self-Validating Checkpoint: Monitor the volume of water collecting in the Dean-Stark trap. For a 1.0-mole scale reaction, exactly 18 mL of water must collect. If water collection plateaus prematurely (e.g., at 10 mL), the reaction has stalled, indicating potential catalyst poisoning or insufficient reflux temperature. Do not proceed to workup until the theoretical water volume is achieved.
-
-
Quenching: Once the theoretical water volume is achieved and TLC confirms the consumption of the aldehyde, cool the mixture to room temperature. Add saturated aqueous NaHCO₃.
-
Causality: The mild base neutralizes the p-TsOH, preventing the reverse reaction (acid-catalyzed hydrolysis) during the concentration phase[3].
-
-
Phase Separation: Separate the organic toluene layer. Extract the aqueous layer once with ethyl acetate, combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure 2-(2-chloroethyl)-1,3-dioxane as a clear liquid.
Caption: Self-validating experimental workflow for the synthesis of 2-(2-chloroethyl)-1,3-dioxane.
Sources
Thermodynamic Stability of 2-(2-Chloroethyl)-1,3-Dioxane Under Acidic Conditions: A Mechanistic and Kinetic Guide
Executive Summary
In advanced organic synthesis and pharmaceutical development, the strategic selection of protecting groups and building blocks dictates the efficiency of multi-step synthetic routes. 2-(2-Chloroethyl)-1,3-dioxane is a highly versatile cyclic acetal that serves as a masked form of 3-chloropropanal. While 1,3-dioxanes are universally stable under basic and nucleophilic conditions, their behavior under acidic conditions is governed by a complex interplay of thermodynamics, ring entropy, and electronic substituent effects. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-(2-chloroethyl)-1,3-dioxane, detailing the causality behind its acid-catalyzed hydrolysis, the inductive effects of the chloroethyl group, and the self-validating experimental protocols required to profile its kinetic behavior.
Structural and Thermodynamic Foundations
Acetals are the thermodynamic sink of the reaction between an aldehyde and an alcohol under anhydrous acidic conditions. The 1,3-dioxane scaffold (a six-membered cyclic acetal) exhibits significantly higher thermodynamic stability compared to acyclic counterparts (e.g., diethyl acetals)[1]. This enhanced stability is primarily driven by entropic factors; the intramolecular nature of the reverse reaction (ring-closing of the transient hemiacetal) is highly favorable, effectively shifting the equilibrium toward the intact cyclic acetal unless a vast excess of water drives the hydrolysis forward[1].
Furthermore, the six-membered 1,3-dioxane ring adopts a stable chair conformation. The thermodynamic stability of the specific derivative, 2-(2-chloroethyl)-1,3-dioxane, is heavily influenced by the equatorial positioning of the 2-chloroethyl substituent, which minimizes 1,3-diaxial steric clashes[2].
Mechanistic Causality of Acid-Catalyzed Hydrolysis
The hydrolysis of 2-(2-chloroethyl)-1,3-dioxane under acidic conditions proceeds via the specific acid-catalyzed A-1 mechanism [3]. Understanding the causality of each step is critical for predicting its stability in drug development workflows.
-
Protonation (Fast, Reversible): The reaction initiates with the rapid, reversible protonation of one of the ring oxygen atoms.
-
C–O Bond Cleavage (Slow, Rate-Determining): The protonated acetal undergoes unimolecular endocyclic C–O bond cleavage. This is the rate-determining step (RDS) and generates a highly reactive, resonance-stabilized oxocarbenium ion [3].
-
Nucleophilic Attack (Fast): Water attacks the electrophilic carbon of the oxocarbenium ion, forming a cyclic hemiacetal intermediate.
-
Ring Opening and Breakdown (Fast): A subsequent proton transfer and collapse of the hemiacetal yields the final products: 3-chloropropanal and 1,3-propanediol.
Fig 1: Acid-catalyzed hydrolysis pathway of 2-(2-chloroethyl)-1,3-dioxane via the oxocarbenium ion.
Electronic Effects: The 2-Chloroethyl Substituent
The thermodynamic and kinetic stability of an acetal is exquisitely sensitive to the electronic nature of the substituents on the acetal carbon[4]. Because the rate-determining step involves the generation of a positively charged oxocarbenium ion, any substituent that can stabilize this charge (e.g., electron-donating alkyl groups) will lower the transition state energy ( ΔG‡ ) and accelerate hydrolysis[1].
Conversely, the 2-chloroethyl group is strongly electron-withdrawing due to the inductive effect (-I) of the highly electronegative chlorine atom. This inductive pull extends through the sigma-bond framework, pulling electron density away from the developing positive charge at the anomeric carbon. As a result, the transition state leading to the oxocarbenium ion is severely destabilized. This translates to a higher activation energy and a significantly retarded rate of hydrolysis compared to simple alkyl-substituted 1,3-dioxanes[4].
Table 1: Comparative Thermodynamic Data of 1,3-Dioxane Derivatives
Note: Data represents relative kinetic stability profiles based on established linear free-energy relationships for acetal hydrolysis.
| Acetal Derivative | Substituent Electronic Effect | Relative Hydrolysis Rate ( krel ) | Oxocarbenium Stability |
| 2-Methyl-1,3-dioxane | Electron-donating (+I) | 1.0 (Reference) | Stabilized |
| 2-Ethyl-1,3-dioxane | Electron-donating (+I) | ~1.2 | Stabilized |
| 2-(2-Chloroethyl)-1,3-dioxane | Electron-withdrawing (-I) | < 0.05 | Destabilized |
| 2-(Dichloromethyl)-1,3-dioxane | Strongly Electron-withdrawing | << 0.01 | Highly Destabilized |
Experimental Methodologies for Thermodynamic Profiling
To confidently utilize 2-(2-chloroethyl)-1,3-dioxane in a synthetic pipeline, researchers must empirically validate its stability under specific process conditions. The following self-validating protocols are designed to extract precise thermodynamic parameters ( ΔH‡ , ΔS‡ ) and prove the mechanistic pathway.
Fig 2: Step-by-step NMR workflow for thermodynamic and kinetic profiling of acetal hydrolysis.
Protocol 1: NMR-Monitored Kinetic Profiling of Hydrolysis
This protocol utilizes in situ 1 H-NMR to monitor the reaction kinetics. The use of a mixed solvent system (D 2 O/CD 3 CN) ensures both the solubility of the organic acetal and the presence of the aqueous hydrolytic agent[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 0.1 mmol of 2-(2-chloroethyl)-1,3-dioxane in 0.5 mL of a D 2 O/CD 3 CN mixture (1:4 v/v).
-
Internal Standardization (Self-Validation): Add 0.01 mmol of 1,3,5-trimethoxybenzene as an internal standard. Causality: This compound is inert under mildly acidic conditions and provides a distinct, non-overlapping singlet (~6.1 ppm) to ensure accurate integration regardless of spectrometer drift.
-
Temperature Equilibration: Place the NMR tube in the spectrometer and equilibrate to the target temperature (e.g., 298 K) for 10 minutes.
-
Acid Initiation: Eject the tube, rapidly inject a standardized solution of DCl in D 2 O to achieve a final pD of 2.0, invert to mix, and immediately re-insert into the spectrometer.
-
Data Acquisition: Acquire 1 H-NMR spectra every 5 minutes for 3 hours. Monitor the disappearance of the acetal anomeric proton (~4.6 ppm) and the appearance of the 3-chloropropanal aldehyde proton (~9.7 ppm).
-
Thermodynamic Extraction: Plot ln([Acetal]t/[Acetal]0) vs. time to extract the observed rate constant ( kobs ). Repeat at 308 K and 318 K. Construct an Eyring plot ( ln(kobs/T) vs. 1/T ) to calculate the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.
Protocol 2: Anhydrous Trapping of the Oxocarbenium Intermediate
To validate the A-1 mechanism, the transient oxocarbenium ion must be intercepted before water can attack.
Step-by-Step Methodology:
-
Anhydrous Setup: Flame-dry a Schlenk flask under argon. Dissolve 0.5 mmol of 2-(2-chloroethyl)-1,3-dioxane in 5 mL of strictly anhydrous CH 2 Cl 2 .
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath to stabilize the highly reactive intermediate.
-
Lewis Acid Activation: Add 1.2 equivalents of Boron trifluoride diethyl etherate (BF 3 ·OEt 2 ). Causality: The Lewis acid coordinates to the ring oxygen, forcing endocyclic cleavage without providing the water necessary for complete hydrolysis.
-
Quench and Isolate: Quench with saturated aqueous NaHCO 3 , extract with CH 2 Cl 2 , and purify via flash chromatography. The isolation of the allylated ether definitively proves the existence of the oxocarbenium intermediate.
Strategic Implications in Drug Development
The unique thermodynamic profile of 2-(2-chloroethyl)-1,3-dioxane makes it a highly strategic building block in drug development. Because the electron-withdrawing chloroethyl group retards hydrolysis[4], this specific acetal can survive mild acidic workups (e.g., pH 4-5) that would otherwise cleave standard acyclic or electron-rich cyclic acetals.
Furthermore, the pendant primary alkyl chloride is a prime candidate for nucleophilic substitution (S N 2) or for generating Grignard reagents. The robust thermodynamic stability of the 1,3-dioxane ring ensures that the masked aldehyde remains fully protected during these harsh organometallic transformations, allowing chemists to elaborate the chloroethyl side chain before finally unmasking the aldehyde using strong, concentrated aqueous acid.
References
-
Thieme Connect. "Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals."[Link][2]
-
Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals."[Link][3]
-
ElectronicsAndBooks. "Comparative Study of the Water-Catalyzed Hydrolysis of [(p-Nitrophenyl)sulfonyl]methyl Perchlorate in 1,4-Dioxane-Water and in 1,3-Dioxane-Water."[Link][5]
-
Thieme Connect. "2.1 Introduction 2.2 0,0-Acetals."[Link][4]
Sources
Application Note: 2-(2-Chloroethyl)-1,3-dioxane as a Masked Propionaldehyde Alkylating Agent in Organic Synthesis
Executive Summary
In complex molecule construction, the strategic introduction of aldehyde functionalities often requires masking the reactive carbonyl to prevent premature side reactions (e.g., self-aldol condensation, oxidation, or unwanted nucleophilic attacks). 2-(2-Chloroethyl)-1,3-dioxane (CAS 13297-07-9) serves as a highly versatile bifunctional building block for this exact purpose. It functions primarily as an electrophilic alkylating agent, enabling the precise installation of a protected 3-oxopropyl (propionaldehyde) moiety onto various nucleophilic scaffolds.
This reagent is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials where the introduction of a functionalized ether or acetal moiety is required [1]. This application note provides an authoritative, causality-driven guide to utilizing 2-(2-chloroethyl)-1,3-dioxane, detailing the mechanistic rationale behind reaction conditions, in situ activation strategies, and validated protocols for both alkylation and subsequent deprotection.
Mechanistic Rationale & Reactivity Profile
The 1,3-Dioxane Advantage
The choice of a 1,3-dioxane ring over other acetals (such as dimethyl acetal or 1,3-dioxolane) is rooted in its superior thermodynamic stability. The six-membered cyclic acetal is highly resistant to strongly basic conditions, nucleophiles, and even rigorous organometallic environments. This allows the masked aldehyde to survive harsh alkylation conditions (e.g., LDA, NaH, or elevated temperatures) without degradation.
The Kinetic Challenge and Finkelstein Activation
The primary reactive site of 2-(2-chloroethyl)-1,3-dioxane is the terminal alkyl chloride. While chlorides are economically favorable and chemically stable, they are relatively sluggish electrophiles in bimolecular nucleophilic substitution (SN2) reactions due to the poor leaving-group ability of the chloride ion.
To overcome this kinetic barrier without resorting to the more expensive and light-sensitive alkyl iodides, an in situFinkelstein reaction is employed. By adding a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI), the alkyl chloride is transiently converted into an alkyl iodide[2]. Iodide is both a superior nucleophile and an excellent leaving group, effectively acting as a nucleophilic catalyst that accelerates the overall alkylation rate.
Figure 1: Kinetic activation of the alkyl chloride via in situ Finkelstein iodide exchange.
Synthetic Workflow
The standard operational workflow involves three distinct phases: (1) Nucleophilic substitution (alkylation), (2) Isolation of the masked intermediate, and (3) Acid-catalyzed deprotection to reveal the target aldehyde.
Figure 2: Strategic workflow for incorporating a 3-oxopropyl moiety via SN2 alkylation.
Validated Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
This protocol utilizes mild base and catalytic iodide to append the protected aldehyde to a secondary amine, a common transformation in the synthesis of basic pharmaceutical pharmacophores.
Reagents & Materials:
-
Secondary Amine (1.0 equiv)
-
2-(2-Chloroethyl)-1,3-dioxane (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv) - Finely powdered
-
Potassium Iodide (KI, 0.2 equiv)
-
Acetonitrile (MeCN) - Anhydrous
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv) and anhydrous MeCN (approx. 0.2 M concentration).
-
Base Addition: Add finely powdered K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as a non-nucleophilic heterogeneous base to scavenge the HCl byproduct, preventing amine protonation and maintaining its nucleophilicity.
-
Catalyst & Electrophile Addition: Add KI (0.2 equiv) followed by 2-(2-chloroethyl)-1,3-dioxane (1.2 equiv). Causality: KI initiates the Finkelstein cycle. MeCN is chosen as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the generated iodide and the amine.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C under an inert atmosphere (N₂) for 12–16 hours.
-
Self-Validation Check: Monitor the reaction via TLC (typically 3:1 Hexanes:EtOAc). The 1,3-dioxane moiety does not absorb UV light; therefore, visualization requires staining (e.g., KMnO₄ or Ninhydrin). A white precipitate (KCl) will accumulate in the flask, visually confirming the progression of the substitution.
-
Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography.
Protocol B: C-Alkylation of Ketone Enolates
Carbon-carbon bond formation via enolate alkylation is sterically demanding. This protocol utilizes strong bases and polar additives to maximize enolate reactivity.
Reagents & Materials:
-
Ketone (1.0 equiv)
-
Lithium Diisopropylamide (LDA, 1.1 equiv)
-
2-(2-Chloroethyl)-1,3-dioxane (1.5 equiv)
-
Sodium Iodide (NaI, 1.0 equiv) - Pre-dried
-
THF / DMPU (N,N'-Dimethylpropyleneurea)
Step-by-Step Methodology:
-
Enolate Formation: In a dry flask under Argon, cool a solution of LDA (1.1 equiv) in anhydrous THF to -78 °C. Slowly add the ketone (1.0 equiv) dropwise. Stir for 45 minutes. Causality: LDA irreversibly deprotonates the ketone to form the kinetic lithium enolate.
-
Additive Introduction: Add DMPU (2.0 equiv) to the mixture. Causality: Lithium enolates form tight tetrameric or hexameric aggregates in THF, drastically reducing their nucleophilicity. DMPU coordinates the lithium cation, breaking these aggregates and generating a highly reactive "naked" enolate.
-
Alkylation: In a separate vial, dissolve 2-(2-chloroethyl)-1,3-dioxane (1.5 equiv) and dry NaI (1.0 equiv) in a minimum amount of THF (stir for 15 mins to pre-form the iodide). Add this solution dropwise to the enolate at -78 °C.
-
Thermal Gradient: Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Acidic Deprotection (Aldehyde Unmasking)
Once the masked intermediate is isolated, the 1,3-dioxane ring must be hydrolyzed.
Step-by-Step Methodology:
-
Dissolve the acetal intermediate in a 4:1 mixture of THF and H₂O.
-
Add a catalytic amount of p-Toluenesulfonic acid (pTsOH, 0.1 equiv) or 1M aqueous HCl.
-
Stir at room temperature for 2–4 hours. Causality: The aqueous acidic environment protonates the acetal oxygen, leading to ring opening and subsequent hydrolysis to yield the free aldehyde and 1,3-propanediol as a byproduct.
-
Quench carefully with saturated aqueous NaHCO₃, extract with dichloromethane, and concentrate to yield the crude aldehyde, which should be used immediately in downstream reactions (e.g., Reductive Amination, Wittig) to prevent degradation.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters for utilizing 2-(2-chloroethyl)-1,3-dioxane across various nucleophile classes.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |
| Amine (1° / 2°) | Piperidine, Benzylamine | K₂CO₃ | MeCN or DMF | KI (0.2 eq) | 80 | 12 - 16 | 75 - 90 |
| Phenol / Alkoxide | Phenol | Cs₂CO₃ | DMF | NaI (0.1 eq) | 90 | 16 - 24 | 70 - 85 |
| Thiolate | Thiophenol | Et₃N | THF | None needed | 65 | 4 - 8 | 85 - 95 |
| Ketone Enolate | Acetophenone | LDA | THF + DMPU | NaI (1.0 eq) | -78 to 25 | 12 | 50 - 70 |
Alternative Application: Umpolung via Grignard Formation
While this guide focuses on 2-(2-chloroethyl)-1,3-dioxane as an electrophilic alkylating agent, it is critical to note its capacity for polarity reversal (umpolung). By treating the alkyl chloride (or its bromide analog) with magnesium turnings in THF, it can be converted into the corresponding Grignard reagent: (2-(1,3-dioxan-2-yl)ethyl)magnesium chloride [3].
This commercially available Grignard reagent acts as a powerful nucleophile, allowing the masked 3-oxopropyl group to be added directly to electrophiles such as esters, aldehydes, or complex heterocyclic scaffolds (e.g., naphthyridinone derivatives) in advanced drug discovery workflows.
References
-
ChemicalRoot. "2-(2-Chloroethyl)-1,3-Dioxane CAS NO 13297-07-9". ChemicalRoot Product Catalog. Available at:[Link]
-
Wikipedia Contributors. "Finkelstein reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Fisher Scientific. "(1,3-Dioxan-2-ylethyl)magnesium bromide, 0.5M solution in THF, AcroSeal". Thermo Scientific Chemicals. Available at:[Link]
Application Note: Chemoselective Deprotection of 1,3-Dioxane Rings in Chloroethyl Derivatives
Executive Summary
In the realm of complex molecule synthesis and drug development, the 1,3-dioxane ring serves as a robust protecting group for 1,3-diols and carbonyls. However, when the substrate architecture includes a labile chloroethyl moiety (–CH₂CH₂Cl), standard deprotection protocols must be rigorously re-evaluated. This application note provides field-proven, step-by-step methodologies for the chemoselective cleavage of 1,3-dioxane acetals while preserving sensitive primary alkyl chlorides, utilizing both mild protic acid and Lewis acid-catalyzed strategies.
Mechanistic Rationale & Chemoselectivity
The primary synthetic challenge in this transformation arises from the orthogonal reactivities of the two functional groups. 1,3-Dioxanes—particularly those derived from neopentyl glycol—exhibit enhanced thermodynamic stability due to the Thorpe-Ingold effect, often necessitating [1].
Conversely, the chloroethyl group is highly susceptible to nucleophilic substitution (Sₙ2) and base-promoted elimination (E2), which readily yields unwanted vinyl chloride derivatives. Furthermore, the carbon-chlorine bond can be sensitive to [2].
To navigate this dichotomy, we must strictly avoid basic environments and employ mild, highly oxophilic catalysts. These catalysts selectively activate the acetal oxygen to form an oxocarbenium intermediate without providing a sufficient nucleophilic environment to perturb the alkyl chloride. Recent advancements highlight the exceptional efficacy of [3] as a mild, orthogonal approach.
Quantitative Comparison of Deprotection Strategies
The following table summarizes the impact of various deprotection environments on chloroethyl-bearing substrates.
| Deprotection System | Reagents & Solvent | Temperature | Reaction Time | Chloroethyl Stability | Typical Yield |
| Mild Protic Acid | pTSA (0.1–0.5 eq), MeOH/H₂O | 20–25 °C | 2–6 h | Excellent (No substitution) | 85–95% |
| Lewis Acid Catalysis | ZrCl₄ (5–10 mol%), MeOH | 25 °C (or 60 °C MW) | 0.5–2 h | Excellent (Orthogonal) | 90–98% |
| Strong Aqueous Acid | 6M HCl, THF/H₂O | 60–80 °C | 4–12 h | Poor (Hydrolysis risk) | < 50% |
| Basic Conditions | NaOH / KOH, EtOH | Reflux | N/A | Fails (E2 Elimination) | 0% |
Reaction Workflow & Mechanistic Pathway
Figure 1: Mechanistic workflow for chemoselective 1,3-dioxane deprotection.
Experimental Protocols
Protocol A: Mild Protic Acid Hydrolysis (pTSA/MeOH)
Causality Insight: p-Toluenesulfonic acid (pTSA) provides a sufficiently low pH to protonate the acetal oxygen without introducing strong, competing nucleophiles (unlike concentrated HCl or HBr) that could trigger Sₙ2 displacement of the primary chloride.
-
Dissolution: Dissolve the chloroethyl-1,3-dioxane derivative in a 4:1 mixture of Methanol and Deionized Water to achieve a substrate concentration of approximately 0.1–0.2 M.
-
Acidification: Cool the reaction flask to 0 °C using an ice bath. Add p-Toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 to 0.2 equivalents) in one portion.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 6 hours.
-
Quenching (Critical Step): Once TLC indicates complete consumption of the starting material, immediately quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches ~7.5. Note: Neutralization prior to solvent removal is mandatory to prevent acid-catalyzed polymerization or chloride degradation during concentration.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 × 20 mL per gram of substrate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.
Protocol B: Lewis Acid-Catalyzed Methanolysis (ZrCl₄)
Causality Insight: Zirconium(IV) chloride is a highly oxophilic Lewis acid. It coordinates preferentially to the acetal oxygen, weakening the C–O bond without generating free aqueous protons. Methanol acts as the nucleophilic trap, forming a volatile dimethyl acetal byproduct that is easily removed, driving the reaction forward while leaving the chloroethyl group completely untouched[3].
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate in anhydrous Methanol (0.2 M).
-
Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄, 5–10 mol%) in a single portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. (For sterically hindered neopentyl acetals, the reaction can be subjected to microwave irradiation at 60 °C for 10–20 minutes).
-
Quenching: Quench the reaction with 1–2 mL of saturated aqueous NaHCO₃ to precipitate the zirconium salts.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the resulting slurry between Dichloromethane (DCM) and water.
-
Purification: Extract the aqueous layer with DCM (2 × 15 mL). Dry the combined organics over Na₂SO₄, filter through a short pad of Celite to remove residual metal salts, and concentrate to afford the pure product.
Troubleshooting & Analytical Monitoring
To ensure this protocol acts as a self-validating system, utilize the following analytical benchmarks:
-
TLC Monitoring: The starting 1,3-dioxane typically exhibits a high R_f value (e.g., ~0.7 in 3:1 Hexanes:EtOAc) and is UV-inactive (unless conjugated systems are present). The deprotected 1,3-diol will appear at a significantly lower R_f (e.g., ~0.2).
-
Visual Validation: Stain the TLC plate with p-Anisaldehyde. The deprotected diol will stain intensely, turning dark blue or purple upon heating, confirming the exposure of the hydroxyl groups.
-
NMR Verification: The persistence of the chloroethyl group must be validated post-workup via ¹H NMR. Look for the characteristic, unshifted triplet corresponding to the –CH₂Cl protons, typically resonating between 3.50 – 3.75 ppm .
References
-
Title: Microwave-Assisted Synthesis of Substituted Tetrahydropyrans Catalyzed by ZrCl4 and Its Application in the Asymmetric Synthesis of exo- and endo-brevicomin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Strategic Design of Cyclic Acetals for Living Cationic Copolymerization with Vinyl Monomers and Sequence-Controlled Polymer Synthesis Source: Osaka University Knowledge Archive URL: [Link]
Sources
Application Note: Catalytic Alkylation of Primary Amines with 2-(2-Chloroethyl)-1,3-dioxane
Executive Summary
The synthesis of secondary amines via the direct alkylation of primary amines with alkyl halides is a fundamental transformation in organic chemistry. However, when utilizing 2-(2-chloroethyl)-1,3-dioxane as the electrophile, chemists face a dual challenge: the relatively poor leaving-group ability of the primary chloride and the high acid-sensitivity of the 1,3-dioxane (acetal) protecting group. Furthermore, amine alkylation is notoriously prone to overalkylation, often yielding complex mixtures of secondary, tertiary, and quaternary amines[1].
This application note details a highly optimized, self-validating protocol for the selective mono-alkylation of primary amines using 2-(2-chloroethyl)-1,3-dioxane. By employing a Finkelstein-type catalytic activation strategy combined with mild inorganic bases, this method maximizes yields, suppresses overalkylation, and strictly preserves the integrity of the acetal moiety.
Mechanistic Principles & Causality
To move beyond simply following steps, it is critical to understand the causality behind the selected reaction conditions. Every reagent in this protocol serves a specific, mechanistic purpose.
The "Runaway Train" of Overalkylation
Direct alkylation of ammonia or primary amines is often described as a "runaway train"[1]. Once the primary amine (R-NH₂) attacks the alkyl halide, it forms a secondary amine. Because alkyl groups are electron-donating, the resulting secondary amine is often more nucleophilic than the starting primary amine. Consequently, it outcompetes the primary amine for the remaining electrophile, leading to tertiary amines and quaternary ammonium salts[2]. The Solution: To achieve selective mono-alkylation, we must manipulate stoichiometry and concentration. Using a significant excess of the primary amine (3–5 equivalents) alters the statistical probability of the reaction, ensuring the electrophile encounters a primary amine far more frequently than a newly formed secondary amine.
Catalytic Halide Exchange (Finkelstein Activation)
Alkyl chlorides undergo S_N2 displacements sluggishly compared to bromides or iodides[3]. Heating the reaction excessively to force the substitution can lead to degradation. The Solution: We introduce Potassium Iodide (KI) or Sodium Iodide (NaI) in catalytic to sub-stoichiometric amounts (0.1–0.5 eq). The iodide ion acts as a nucleophilic catalyst. It displaces the chloride to form 2-(2-iodoethyl)-1,3-dioxane in situ. This transient alkyl iodide is vastly more reactive toward the primary amine, accelerating the desired C-N bond formation under milder thermal conditions[4].
Acid Scavenging & Acetal Preservation
The S_N2 reaction generates one equivalent of hydrohalic acid (HCl or HI). If left unneutralized, this acid will protonate the amine, rendering it non-nucleophilic and halting the reaction. More critically, the 1,3-dioxane ring is an acetal. Acetals are highly stable to bases and nucleophiles but are rapidly hydrolyzed in the presence of aqueous acids. The Solution: A mild, insoluble inorganic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is employed. It acts as an acid scavenger, driving the reaction forward while maintaining a strictly basic environment that protects the acetal group[4].
Catalytic cycle and S_N2 pathway for the alkylation of primary amines with Finkelstein activation.
Optimization of Reaction Conditions
The following quantitative data summarizes the optimization of the reaction parameters. The goal is to maximize the conversion of the electrophile while maintaining high selectivity for the secondary amine over the tertiary amine.
| Solvent | Catalyst | Base (2.0 eq) | Amine Eq. | Temp (°C) | Conversion (%) | Selectivity (2° : 3° amine) |
| THF | None | TEA | 1.1 | 65 | < 20% | 85 : 15 |
| Acetonitrile | KI (0.1 eq) | K₂CO₃ | 1.5 | 80 | 78% | 70 : 30 |
| DMF | NaI (0.2 eq) | Cs₂CO₃ | 1.5 | 80 | > 95% | 65 : 35 |
| DMF | KI (0.2 eq) | K₂CO₃ | 3.0 | 80 | > 95% | 92 : 8 |
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By monitoring the physical state of the base and the pH during workup, the operator can continuously verify the integrity of the reaction environment.
Step-by-step experimental workflow for the selective mono-alkylation of primary amines.
Step-by-Step Methodology
Scale: 10 mmol of 2-(2-chloroethyl)-1,3-dioxane.
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Reagent Loading: Add the primary amine (30 mmol, 3.0 eq), finely powdered anhydrous K₂CO₃ (20 mmol, 2.0 eq), and Potassium Iodide (2 mmol, 0.2 eq) to the flask. Causality Check: The K₂CO₃ must be finely powdered to maximize surface area for efficient heterogeneous acid scavenging.
-
Solvent Addition: Suspend the mixture in 25 mL of anhydrous DMF. Stir at room temperature for 10 minutes to ensure a homogenous suspension.
-
Electrophile Addition: Add 2-(2-chloroethyl)-1,3-dioxane (10 mmol, 1.0 eq) dropwise over 5 minutes via syringe. Causality Check: Slow addition keeps the instantaneous concentration of the electrophile low, further favoring reaction with the abundant primary amine over the trace secondary amine product.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain vigorous stirring for 12–16 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes, visualized with Ninhydrin stain). The disappearance of the primary amine is not a reliable indicator due to its excess; instead, monitor the consumption of the 2-(2-chloroethyl)-1,3-dioxane (visualized via phosphomolybdic acid or KMnO₄).
-
Aqueous Workup: Cool the reaction to room temperature. Quench by adding 50 mL of distilled water. Critical Validation Step: Check the pH of the aqueous layer using indicator paper. It must be > 8. If it is acidic, the acetal has likely degraded. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to 5-10% Methanol in Dichloromethane containing 1% Triethylamine) to yield the pure secondary amine.
References
-
Alkylation of Amines by Alkyl Halides Source: Chemistry LibreTexts URL:[Link]
-
Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL:[Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines (US6423871B1)
-
Amine alkylation Source: Wikipedia URL: [Link]
Sources
Application Note: Synthesis of Functionalized Aldehydes via 2-(2-Chloroethyl)-1,3-dioxane
Executive Summary & Mechanistic Rationale
The controlled introduction of aldehyde functionalities is a cornerstone of complex molecule construction in drug development and materials science. 2-(2-Chloroethyl)-1,3-dioxane (CAS 13297-07-9) serves as a highly versatile, bifunctional C3 building block, acting as a masked 3-oxopropyl equivalent[1].
The Causality of Structural Choice: Chemists frequently face a dilemma when utilizing acetal-protected aldehydes: premature deprotection during harsh upstream reactions. The six-membered 1,3-dioxane ring solves this by adopting a thermodynamically stable chair conformation. This steric arrangement provides superior resistance to strongly basic, nucleophilic, or reductive conditions compared to acyclic acetals or five-membered 1,3-dioxolanes[2].
Furthermore, while the alkyl chloride moiety is inherently less reactive toward nucleophilic attack than its bromo- or iodo- counterparts, this lower reactivity translates to exceptional shelf stability and cost-effectiveness. The chloride can be strategically activated in situ via Finkelstein halogen exchange for direct alkylations, or it can be converted into a Grignard reagent to facilitate nucleophilic additions to carbonyls[3].
Synthetic Workflows & Pathway Visualization
The synthetic utility of 2-(2-chloroethyl)-1,3-dioxane is generally bifurcated into two primary pathways, both culminating in an acid-catalyzed deprotection to reveal the target functionalized aldehyde.
Synthetic workflows for functionalized aldehydes via 2-(2-chloroethyl)-1,3-dioxane.
Experimental Methodologies (Self-Validating Protocols)
The following protocols have been engineered to ensure high reproducibility. Each procedure is designed as a self-validating system , providing the chemist with immediate, observable feedback to confirm reaction progress without requiring continuous instrumental analysis.
Protocol A: Finkelstein-Assisted Direct Alkylation
This protocol is ideal for appending the 3-oxopropyl group to secondary amines, thiols, or enolates.
-
Causality: Alkyl chlorides possess a high bond dissociation energy, making them sluggish electrophiles in direct SN2 reactions. The addition of catalytic sodium iodide (NaI) facilitates an in situ Finkelstein reaction, transiently generating the highly reactive alkyl iodide. Potassium carbonate (K2CO3) acts as a heterogeneous acid scavenger to neutralize the generated HCl and drive the reaction forward.
-
Self-Validating Indicator: The reaction is self-validating through visual cues. As the halogen exchange and subsequent alkylation proceed, the generation of insoluble NaCl or KCl causes the initially clear acetonitrile solution to become distinctly cloudy and precipitate a white solid, confirming reaction turnover.
Step-by-Step Procedure:
-
Charge an oven-dried flask with the nucleophile (1.0 equiv), anhydrous K2CO3 (2.0 equiv), and NaI (0.2 equiv) in anhydrous acetonitrile (0.5 M).
-
Add 2-(2-chloroethyl)-1,3-dioxane (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere.
-
Monitor the reaction visually (look for the formation of a dense white precipitate) and via TLC.
-
Upon completion (typically 6–12 hours), cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the intermediate alkylated 1,3-dioxane via flash column chromatography.
Protocol B: Grignard Reagent Formation and Carbonyl Addition
This pathway transforms the reagent into a potent nucleophile for carbon-carbon bond formation[3].
-
Causality: The insertion of magnesium into a C-Cl bond is notoriously difficult due to the low polarizability of the chloride leaving group. Iodine (I2) is employed to chemically etch the passivating magnesium oxide layer, exposing the highly reactive zero-valent magnesium surface.
-
Self-Validating Indicator: This protocol validates itself via a distinct thermal and chromatic signature. The successful initiation of the Grignard reagent is confirmed by the rapid bleaching of the iodine's brown color, accompanied by a sharp, localized exotherm that causes the THF solvent to gently reflux without external heating.
Step-by-Step Procedure:
-
In a flame-dried, multi-neck flask equipped with a reflux condenser, add magnesium turnings (1.5 equiv) and a single crystal of I2.
-
Add just enough anhydrous THF to cover the magnesium.
-
Add 5% of the total volume of 2-(2-chloroethyl)-1,3-dioxane (1.0 equiv total) without stirring.
-
Validation Check: Wait for the iodine color to fade and the solvent to bubble. If initiation fails, gently warm the flask with a heat gun.
-
Once initiated, dilute the remaining 2-(2-chloroethyl)-1,3-dioxane in THF (to reach 1.0 M) and add dropwise at a rate that maintains a gentle reflux.
-
Stir for an additional 1 hour at 50 °C, then cool to 0 °C.
-
Add the target electrophile (e.g., an aldehyde or ketone, 0.8 equiv) dropwise. Stir for 2 hours, then quench with saturated aqueous NH4Cl.
-
Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the intermediate alcohol.
Protocol C: Acid-Catalyzed Deprotection to the Free Aldehyde
The final step unmasks the aldehyde functionality[2].
-
Causality: The deprotection of the 1,3-dioxane ring requires aqueous acidic conditions to protonate the acetal oxygen. This triggers ring-opening to an oxocarbenium intermediate, which is subsequently trapped by water to release the free aldehyde and 1,3-propanediol.
-
Self-Validating Indicator: The completion of the deprotection is validated via TLC analysis coupled with 2,4-Dinitrophenylhydrazine (2,4-DNP) staining. The free aldehyde rapidly condenses with 2,4-DNP to form a hydrazone, producing a bright, unmistakable yellow/orange spot on the TLC plate.
Acid-catalyzed hydrolysis mechanism of 1,3-dioxane to yield the free aldehyde.
Step-by-Step Procedure:
-
Dissolve the protected intermediate in a miscible organic solvent (e.g., THF or Acetone) to a concentration of 0.2 M.
-
Add an equal volume of 1M aqueous HCl.
-
Stir vigorously at room temperature. Monitor by TLC (stain with 2,4-DNP).
-
Upon completion, neutralize the mixture carefully with saturated aqueous NaHCO3 until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to isolate the functionalized aldehyde.
Quantitative Data Presentation: Deprotection Optimization
The stability of the 1,3-dioxane ring requires careful selection of deprotection conditions to maximize yield while preventing degradation of the newly formed aldehyde. The table below summarizes optimized conditions based on substrate sensitivity.
| Acid Catalyst | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Observations & Utility |
| 1M HCl | THF / H₂O (1:1) | 25 | 2–4 | 85–92 | Standard conditions; highly scalable. Biphasic nature requires vigorous stirring. |
| p-TSA (10 mol%) | Acetone / H₂O (10:1) | 50 | 1–2 | 88–95 | Acetone acts as a chemical scavenger for the released 1,3-propanediol, driving the equilibrium forward. |
| TFA (20% v/v) | DCM / H₂O (2:1) | 25 | 6–8 | 70–75 | Milder biphasic reaction; highly recommended for substrates with acid-sensitive secondary functional groups. |
References
-
ChemicalCell. "2-(2-Chloroethyl)-1,3-Dioxane CAS NO 13297-07-9". ChemicalRoot.1
-
BenchChem Technical Support Team. "Technical Support Center: Deprotection of 1,3-Dioxane Acetals Derived from Neopentyl Glycol". BenchChem. 2
-
Diederich, A. M., et al. "WO1995014655A1 - Diastereoselective synthesis of hydroxyethylene dipeptide isosteres". Google Patents. 3
Sources
Technical Support Center: Troubleshooting 2-(2-Chloroethyl)-1,3-dioxane Grignard Formation
Target Audience: Researchers, Process Chemists, and Drug Development Professionals.
Overview and Mechanistic Causality
Synthesizing a Grignard reagent from an alkyl chloride bearing an acetal group—specifically 2-(2-chloroethyl)-1,3-dioxane—presents a unique set of kinetic and thermodynamic challenges. Because the carbon-chlorine bond is inherently less reactive towards magnesium insertion than a carbon-bromine bond, researchers often resort to elevated temperatures (e.g., refluxing THF). However, applying excessive thermal energy triggers two primary, yield-destroying side reactions: Wurtz homocoupling and gamma-elimination .
Understanding the causality behind these pathways is critical for developing a self-validating, high-yield protocol.
Reaction pathways of 2-(2-chloroethyl)-1,3-dioxane Grignard formation and side reactions.
Mechanistic Breakdown of Side Reactions
-
Wurtz Homocoupling: This occurs when the newly formed Grignard reagent acts as a nucleophile (or participates in a radical pathway) and attacks unreacted 2-(2-chloroethyl)-1,3-dioxane[10]. Causality: High concentrations of unreacted alkyl chloride combined with high temperatures drastically increase the rate of this bimolecular side reaction .
-
Gamma-Elimination (Cyclopropanation): The Grignard reagent formed is a gamma-alkoxy Grignard. The nucleophilic carbanion is separated by three carbons from the electronegative acetal oxygens. Causality: At elevated temperatures (>60°C), the thermal energy overcomes the activation barrier for intramolecular nucleophilic attack, expelling the alkoxide leaving group and forming a cyclopropane derivative.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction won't initiate, but if I heat it to reflux, my yield drops to <30%. How do I safely initiate the reaction? A: The passivating layer of magnesium oxide (MgO) prevents the insertion of Mg into the C-Cl bond. Heating to reflux forces the reaction but simultaneously accelerates Wurtz coupling and gamma-elimination. Solution: Chemically activate the magnesium surface using . The addition of 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, mechanically and chemically scrubbing the MgO layer to expose highly reactive Mg(0) . Alternatively, utilizing DIBAL-H (1 mol%) can activate the Mg surface, allowing initiation at temperatures as low as 20–30°C.
Q2: I am observing a large amount of the dimerized byproduct (1,4-bis(1,3-dioxan-2-yl)butane). How can I minimize this Wurtz coupling? A: Wurtz coupling is highly dependent on the concentration of the unreacted alkyl chloride. If you add the entire batch of 2-(2-chloroethyl)-1,3-dioxane at once, the Grignard reagent will preferentially react with the alkyl chloride rather than waiting for your downstream electrophile. Solution: Implement a strict continuous or dropwise addition protocol. Add only 5% of the alkyl chloride to initiate the reaction. Once initiation is confirmed (via a mild exotherm), add the remaining solution dropwise over 1–2 hours, ensuring the rate of addition matches the rate of Grignard formation. This keeps the steady-state concentration of the alkyl chloride near zero.
Q3: NMR analysis shows the presence of cyclopropane derivatives and ring-opened acetals. What went wrong? A: You have triggered a gamma-elimination. The acetal oxygen at the gamma position is a viable leaving group under thermal stress. Solution: Strict temperature control is mandatory. Never allow the reaction temperature to exceed 40°C. Use a water bath or active cooling jacket to dissipate the exothermic heat generated during the dropwise addition phase.
Quantitative Data: Impact of Activation Methods
The following table summarizes the causal relationship between the chosen activation method, reaction temperature, and the resulting product distribution.
| Activation Method | Initiation Temp (°C) | Operating Temp (°C) | Grignard Yield (%) | Wurtz Dimer (%) | Cyclopropane (%) |
| None (Thermal only) | 65 (Reflux) | 65 | < 30% | 45% | 20% |
| Iodine (I₂) | 50 | 45 - 50 | 60% | 25% | 10% |
| 1,2-Dibromoethane | 40 | 30 - 35 | 85% | < 10% | < 2% |
| DIBAL-H (1 mol%) | 25 | 20 - 25 | > 90% | < 5% | Trace |
Optimized, Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: the visual cues (ethylene evolution, controlled exotherm) inherently verify that the mechanistic conditions for success are being met before proceeding to the next step.
Optimized step-by-step workflow for Grignard reagent preparation.
Reagents & Equipment:
-
Magnesium turnings (1.2 eq, freshly handled)
-
2-(2-chloroethyl)-1,3-dioxane (1.0 eq, dried over molecular sieves)
-
Anhydrous THF (water content < 0.05%)
-
1,2-dibromoethane (0.05 eq)
-
3-neck round-bottom flask, reflux condenser, addition funnel, internal thermometer, and argon/nitrogen line.
Step-by-Step Methodology:
-
System Purge & Mg Preparation: Flame-dry the glassware under vacuum and backfill with argon. Add Magnesium turnings (1.2 eq) and 2 volumes of anhydrous THF (relative to Mg mass).
-
Chemical Activation: Add 1,2-dibromoethane (0.05 eq) to the unstirred mixture.
-
Validation Check: Observe the evolution of ethylene gas bubbles. This visually confirms the removal of the MgO passivation layer. Do not proceed until bubbling is observed.
-
-
Initiation: Prepare a solution of 2-(2-chloroethyl)-1,3-dioxane (1.0 eq) in 5 volumes of anhydrous THF in the addition funnel. Add exactly 5% of this solution to the flask. Warm the flask gently to 40°C.
-
Validation Check: A spontaneous temperature rise (exotherm) and localized cloudiness indicate successful initiation.
-
-
Controlled Addition: Immediately remove the external heat source. Begin dropwise addition of the remaining alkyl chloride solution. Adjust the addition rate and use a room-temperature water bath to maintain the internal reaction temperature strictly between 30°C and 35°C to prevent gamma-elimination.
-
Maturation: Once addition is complete, stir the reaction mixture at room temperature (20–25°C) for 1 to 2 hours. This ensures complete consumption of the alkyl chloride without inducing thermal degradation.
References
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, ACS Publications. [Link]
-
Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development, ACS Publications. [Link]
-
Wurtz Reaction. Wikipedia.[Link]
-
Grignard Reagent. Wikipedia.[Link]
Technical Support Center: Optimizing Enolate Alkylation with 2-(2-Chloroethyl)-1,3-dioxane
Welcome to the Technical Support Center for advanced C-C bond formation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when coupling enolates with 2-(2-chloroethyl)-1,3-dioxane.
This electrophile is highly valuable for introducing a masked propionaldehyde moiety into complex scaffolds. However, because it is a primary alkyl chloride, it suffers from inherently sluggish SN2 reactivity. This kinetic bottleneck often leads to competing side reactions, such as enolate equilibration or E2 elimination. This guide provides the causality behind these failures and the field-proven methodologies to overcome them.
Part 1: Mechanistic Workflow & Causality
To achieve high yields, we must manipulate the kinetic parameters of both the nucleophile and the electrophile. Lithium enolates in tetrahydrofuran (THF) exist as tight, unreactive hexameric or tetrameric aggregates[1]. Simultaneously, the carbon-chlorine bond of the electrophile presents a high activation energy barrier for nucleophilic attack.
Successful alkylation requires a dual-pronged approach:
-
Electrophile Activation: Converting the sluggish chloride to a highly reactive iodide via the Finkelstein reaction[2].
-
Nucleophile De-aggregation: Utilizing strongly coordinating co-solvents (like DMPU or HMPA) to break down enolate aggregates into highly reactive monomers or dimers[1][3].
Workflow for optimizing enolate alkylation via Finkelstein exchange and de-aggregation.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction stalls at 20% conversion, and I recover mostly unreacted starting material. How do I drive it to completion? A: The primary cause is the high activation energy required to displace the chloride ion. Alkyl chlorides are notoriously poor electrophiles for enolate alkylation. Solution: Perform a Finkelstein reaction prior to the alkylation. By treating 2-(2-chloroethyl)-1,3-dioxane with Sodium Iodide (NaI) in acetone, you exchange the chloride for an iodide[2]. The resulting 2-(2-iodoethyl)-1,3-dioxane is significantly more electrophilic. Additionally, add 10-20% v/v of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to your THF solvent mixture. DMPU selectively solvates the lithium cation, breaking the unreactive enolate aggregates into reactive monomers[1][3].
Q2: I am observing a significant amount of 2-vinyl-1,3-dioxane in my crude NMR. What is causing this? A: You are observing competing E2 elimination. Enolates (especially sterically hindered ones) are strong Brønsted bases. If the SN2 trajectory is kinetically slow (due to the chloride leaving group), the enolate will instead abstract a proton adjacent to the halide, eliminating HCl and forming the vinyl dioxane. Solution: Switching to the iodide derivative (as mentioned in Q1) lowers the SN2 activation energy, allowing substitution to outcompete elimination. Furthermore, ensure the alkylation is initiated at -78 °C and warmed very slowly (e.g., to -20 °C) rather than jumping straight to room temperature.
Q3: The alkylation worked, but my 1,3-dioxane protecting group was cleaved, yielding an aldehyde. Why? A: Acetals like 1,3-dioxane are highly sensitive to aqueous acid. If your standard workup involves quenching with saturated aqueous Ammonium Chloride ( NH4Cl ) or HCl , the localized drop in pH during the quench will rapidly hydrolyze the acetal. Solution: Modify your workup. Quench the reaction cold (-78 °C) with a buffered, mildly basic solution, such as saturated aqueous Sodium Bicarbonate ( NaHCO3 ) or a pH 7.4 phosphate buffer.
Q4: I am seeing di-alkylated (polyalkylated) byproducts. How can I improve mono-selectivity? A: Polyalkylation occurs when the rate of enolate equilibration (proton transfer between the alkylated product and unreacted enolate) is faster than the rate of the initial alkylation. Solution: This is a kinetic problem. You must accelerate the alkylation step. The combination of DMPU and the iodide electrophile ensures the alkylation is nearly instantaneous, preventing the product from having time to act as a proton donor[1]. Alternatively, ensure a slight excess of base (1.05 equivalents of LDA) is used to guarantee 100% enolate formation before the electrophile is introduced.
Diagnostic logic tree for troubleshooting low yields in enolate alkylation.
Part 3: Quantitative Optimization Data
The following table summarizes the causal impact of electrophile activation and enolate de-aggregation on the overall yield of a standard ketone enolate alkylation.
| Electrophile | Additive | Temp Profile | Primary Outcome | Isolated Yield |
| 2-(2-Chloroethyl)-1,3-dioxane | None (THF only) | -78 °C to RT | Mostly unreacted SM, some E2 | < 15% |
| 2-(2-Chloroethyl)-1,3-dioxane | DMPU (20% v/v) | -78 °C to RT | Increased E2 elimination | 35% |
| 2-(2-Iodoethyl)-1,3-dioxane | None (THF only) | -78 °C to -20 °C | Sluggish SN2 , enolate equilibration | 55% |
| 2-(2-Iodoethyl)-1,3-dioxane | DMPU (20% v/v) | -78 °C to -20 °C | Rapid, clean mono-alkylation | > 85% |
Part 4: Standard Operating Protocols (SOPs)
To ensure a self-validating system, the protocol is split into two distinct phases. Phase A guarantees the reactivity of the electrophile, while Phase B controls the kinetic environment of the enolate.
Phase A: Pre-activation via Finkelstein Reaction
Self-Validation Check: The precipitation of NaCl confirms the forward progress of the halide exchange.
-
Setup: In an oven-dried round-bottom flask under argon, dissolve 2-(2-chloroethyl)-1,3-dioxane (1.2 equiv. relative to final enolate) in anhydrous acetone (0.5 M).
-
Reagent Addition: Add Sodium Iodide (NaI, 3.0 equiv.). Note: NaI is highly soluble in acetone, whereas the byproduct NaCl is not.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) for 12-16 hours in the dark (wrap flask in foil to prevent iodine radical formation).
-
Validation & Workup: Cool to room temperature. A dense white precipitate (NaCl) should be visible. Filter the suspension through a pad of Celite to remove NaCl and excess NaI.
-
Concentration: Carefully concentrate the filtrate under reduced pressure. Re-dissolve the resulting oil in anhydrous THF and dry over activated 4Å molecular sieves for 2 hours prior to Phase B.
Phase B: Enolate Generation and Alkylation
Self-Validation Check: The color of the enolate solution should remain stable upon the addition of DMPU, indicating successful solvation without degradation.
-
Enolate Formation: To an oven-dried flask under argon, add anhydrous THF and diisopropylamine (1.05 equiv.). Cool to -78 °C. Dropwise add n-Butyllithium (1.05 equiv.). Stir for 15 minutes to form LDA.
-
Substrate Addition: Dropwise add the ketone/ester substrate (1.0 equiv.) as a solution in THF. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.
-
De-aggregation: Add anhydrous DMPU (20% v/v relative to THF) dropwise. Stir for 15 minutes. The solution is now primed with highly reactive enolate monomers.
-
Alkylation: Dropwise add the freshly prepared 2-(2-iodoethyl)-1,3-dioxane (from Phase A) over 10 minutes.
-
Temperature Control: Maintain at -78 °C for 1 hour, then slowly let the reaction warm to -20 °C over 2 hours. Monitor by TLC.
-
Buffered Quench (Critical): Once complete, quench the reaction at -20 °C by adding saturated aqueous NaHCO3 . Do not use acid. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4 , and concentrate.
Part 5: References
-
Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF: The Dimer is Responsible for Alkylation and Proton Exchange Reactions. ResearchGate. Available at:[Link]
-
Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides. ACS Publications. Available at:[Link]
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis (Details on DMPU/HMPA co-solvation in enolate alkylation). MDPI. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Incomplete Deprotection of 2-(2-Chloroethyl)-1,3-Dioxane Adducts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cleavage of cyclic acetals. The deprotection of 2-(2-chloroethyl)-1,3-dioxane[1] presents a unique intersection of thermodynamic stability and kinetic sensitivity.
This guide provides field-proven methodologies, mechanistic insights, and step-by-step troubleshooting to drive your deprotection to completion without compromising your target molecule.
Mechanistic Insights: Why is this Substrate Stubborn?
To troubleshoot effectively, we must first understand the causality behind the molecule's resistance to standard deprotection conditions:
-
Conformational Stability: The 1,3-dioxane ring adopts a highly stable chair conformation, making it inherently more resistant to acidic cleavage than its 5-membered (1,3-dioxolane) or acyclic counterparts[2].
-
Inductive Destabilization: The rate-limiting step of acetal hydrolysis is the formation of the oxocarbenium ion. The highly electronegative 2-chloroethyl group inductively pulls electron density away from the anomeric center, destabilizing this transition state and severely retarding the reaction rate.
-
The Acrolein Trap: Attempting to overcome this kinetic barrier by applying harsh heating and strong aqueous acids often leads to the degradation of the liberated 3-chloropropanal. Under prolonged acidic exposure or during basic workup, 3-chloropropanal readily undergoes β -elimination to yield acrolein and HCl, destroying your product yield.
Mechanistic pathway and competing degradation in 2-(2-chloroethyl)-1,3-dioxane hydrolysis.
Troubleshooting FAQs
Q1: My reaction stalls at 40-50% conversion despite using 1 M HCl. What is the primary cause? A1: This is a classic manifestation of mass transfer limitation combined with equilibrium constraints[3]. 2-(2-chloroethyl)-1,3-dioxane is highly lipophilic. In purely aqueous acid, the reaction is biphasic, and the effective concentration of the acetal in the acidic aqueous phase is negligible. Furthermore, acetal cleavage is a reversible equilibrium[4]. Solution: Introduce a water-miscible co-solvent (e.g., THF or Acetone) to create a homogenous system, and ensure water is present in vast stoichiometric excess to drive the equilibrium toward the aldehyde.
Q2: I switched to a homogenous THF/HCl system and heated it to 60°C. The starting material disappeared, but my isolated yield of 3-chloropropanal is terrible. Why? A2: You have successfully overcome the kinetic barrier but triggered the "Acrolein Trap." At elevated temperatures, strong Brønsted acids catalyze the β -elimination of the chloride leaving group from the resulting 3-chloropropanal. Solution: Lower the temperature to 25°C and switch to a milder acid system, or utilize a Lewis acid catalyst that can activate the acetal oxygen without requiring harsh proton concentrations[5].
Q3: How do I handle the workup to prevent product degradation? A3: 3-chloropropanal is exquisitely sensitive to base. Standard neutralization with saturated Na2CO3 or NaOH will rapidly induce elimination. Solution: Quench the reaction carefully with a mild, buffered solution (e.g., saturated NaHCO3 ) and maintain the pH strictly between 6.0 and 7.0 during extraction.
Troubleshooting workflow for resolving incomplete acetal cleavage and product degradation.
Quantitative Data Comparison
Selecting the right conditions is a balance between conversion rate and product stability. The table below summarizes the expected outcomes of various deprotection systems applied to 2-(2-chloroethyl)-1,3-dioxane.
| Deprotection System | Co-Solvent | Temp (°C) | Time (h) | Conversion (%) | Major Side Product | Recommendation |
| 1 M HCl (aq) | None (Biphasic) | 25 | 24 | < 40 | None (Stalled) | ❌ Poor mass transfer |
| 1 M HCl (aq) | THF (1:1) | 60 | 12 | > 95 | Acrolein (15-20%) | ❌ Thermal degradation |
| 20% TFA (aq) | DCM (1:1) | 25 | 8 | 85 | None | ⚠️ Good, requires vigorous stirring |
| 5 mol% Er(OTf)3 | CH3NO2 / H2O | 25 | 4 | > 95 | None | ✅ Excellent for sensitive substrates |
| 10 mol% I2 | Acetone | 25 | 2 | > 95 | None | ✅ Fastest, neutral conditions |
Validated Experimental Protocols
To ensure reproducibility, I have detailed two self-validating protocols designed to circumvent the specific challenges of this substrate.
Protocol A: Mild Iodine-Catalyzed Deprotection (Neutral Conditions)
Causality: This method avoids Brønsted acids entirely, preventing the β -elimination of 3-chloropropanal. Molecular iodine acts as a mild Lewis acid to facilitate transacetalization with acetone under neutral conditions[5].
-
Dissolution: Dissolve 1.0 mmol of 2-(2-chloroethyl)-1,3-dioxane in 10 mL of reagent-grade acetone. (Self-validation: The solution must be completely homogenous).
-
Catalyst Addition: Add 25.4 mg (0.1 mmol, 10 mol%) of molecular iodine ( I2 ). (Self-validation: The solution will immediately turn a distinct pale purple/brown, confirming active catalyst presence).
-
Reaction: Stir at 25°C for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.
-
Quenching: Add 5 mL of saturated aqueous Na2S2O3 (sodium thiosulfate). (Self-validation: The rapid disappearance of the purple/brown color indicates complete quenching of the iodine catalyst).
-
Extraction: Remove the volatile acetone under reduced pressure. Extract the remaining aqueous residue with Dichloromethane (3 x 10 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate carefully in vacuo. (Caution: The target aldehyde is volatile; do not heat the water bath above 30°C).
Protocol B: Optimized Biphasic Brønsted Acid Cleavage (TFA/DCM)
Causality: This protocol utilizes a moderate acid (TFA) in a biphasic system with vigorous stirring. The DCM ensures the lipophilic acetal remains solvated, while the aqueous TFA drives hydrolysis without being harsh enough to cause rapid elimination[4].
-
Preparation: Dissolve 1.0 mmol of the acetal in 5 mL of Dichloromethane (DCM).
-
Acidification: In a separate flask, prepare a 20% v/v solution of Trifluoroacetic acid (TFA) in distilled water (5 mL).
-
Biphasic Mixing: Add the aqueous TFA to the DCM solution. Stir vigorously (1000+ rpm) at room temperature for 8 hours. (Self-validation: A fine emulsion must form; poor stirring will stall the reaction due to mass transfer limitations).
-
Buffered Quench (Critical Step): Cool the mixture to 0°C. Slowly add saturated aqueous NaHCO3 dropwise until gas evolution ceases and the aqueous phase pH is exactly 6.5 - 7.0. (Caution: Do not use NaOH or Na2CO3 , as a pH > 8 will instantly trigger β -elimination of 3-chloropropanal to acrolein).
-
Phase Separation: Separate the organic layer. Extract the aqueous layer with an additional 5 mL of DCM.
-
Drying: Dry over MgSO4 , filter, and concentrate under reduced pressure at ambient temperature.
References
-
2-(2-Chloroethyl)-1,3-dioxane | C6H11ClO2 Source: PubChem - NIH URL:[Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Source: Science of Synthesis (Thieme Connect) URL:[Link]
-
1,3-Dioxanes, 1,3-Dioxolanes Protection and Deprotection Source: Organic Chemistry Portal URL:[Link]
Sources
Technical Support Center: A Guide to Minimizing Elimination Side Products in Reactions of 2-(2-chloroethyl)-1,3-dioxane
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals utilizing 2-(2-chloroethyl)-1,3-dioxane in their synthetic workflows. Our goal is to provide expert-driven insights and actionable troubleshooting strategies to mitigate the formation of the common elimination byproduct, 2-vinyl-1,3-dioxane, thereby maximizing the yield of the desired nucleophilic substitution product.
Part 1: Mechanistic Fundamentals of the SN2/E2 Competition
This section addresses the core chemical principles governing the reactivity of 2-(2-chloroethyl)-1,3-dioxane. Understanding these competing pathways is the first step toward controlling the reaction outcome.
Q1: What are the primary competing reaction pathways when using 2-(2-chloroethyl)-1,3-dioxane with a nucleophile?
When 2-(2-chloroethyl)-1,3-dioxane, a primary alkyl halide, is treated with a species that can act as both a nucleophile and a base, two primary bimolecular reaction pathways are in competition: the desired SN2 (Substitution, Nucleophilic, Bimolecular) reaction and the undesired E2 (Elimination, Bimolecular) reaction.[1][2]
-
SN2 Pathway: This route leads to the substitution of the chloride leaving group by the nucleophile, forming a new carbon-nucleophile bond. This is typically the desired outcome for building more complex molecules.[3]
-
E2 Pathway: This pathway results in the dehydrochlorination of the substrate to form an alkene—in this case, 2-vinyl-1,3-dioxane. This occurs when the reagent acts as a base, abstracting a proton from the carbon adjacent (beta-position) to the carbon bearing the chlorine.[2]
The selection of reagents and reaction conditions directly influences the ratio of these two products.[4]
Q2: Can you illustrate the desired SN2 mechanism?
Certainly. The SN2 reaction is a single, concerted step. The nucleophile attacks the electrophilic carbon atom (the one bonded to chlorine) from the side opposite to the leaving group (a "backside attack"). Simultaneously, the carbon-chlorine bond breaks.[3][5] This process proceeds through a single transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom.
Part 2: Troubleshooting and Reaction Optimization
Core Problem: "I am observing a significant amount of 2-vinyl-1,3-dioxane in my reaction mixture. How can I modify my protocol to favor the SN2 product?"
This is the most common issue encountered. The solution lies in carefully tuning four key experimental parameters: the Base/Nucleophile , the Solvent , the Temperature , and Steric Factors .
Q4: How does my choice of base/nucleophile affect the SN2/E2 ratio?
The nature of your anionic or neutral reagent is arguably the most critical factor. The key is to distinguish between nucleophilicity (the ability to attack an electrophilic carbon) and basicity (the ability to abstract a proton).
-
To Favor SN2 (Substitution): Use a reagent that is a strong nucleophile but a weak base. [6]These reagents have a high affinity for the electrophilic carbon but a low affinity for protons.
-
To Avoid E2 (Elimination): Avoid strong, sterically hindered bases. These bases find it difficult to access the sterically shielded electrophilic carbon for an SN2 attack, so they preferentially abstract an accessible beta-hydrogen, leading to elimination. [7][8][9]
Reagent Type Examples Predominant Pathway Rationale Good Nucleophile / Weak Base I⁻, Br⁻, RS⁻ (thiolates), N₃⁻ (azide), CN⁻ (cyanide) SN2 These anions are highly polarizable and excellent at attacking carbon centers but are the conjugate bases of strong acids, making them poor bases. [3] Strong Base / Strong Nucleophile HO⁻ (hydroxide), MeO⁻, EtO⁻ (alkoxides) SN2 & E2 Compete These are strong bases and good nucleophiles. For primary halides like ours, SN2 is often the major pathway, but E2 is always a significant competitor, especially with heat. [4][10] | Strong, Bulky Base | t-BuO⁻ (tert-butoxide), DBU, DBN | E2 | Steric hindrance prevents these bases from acting as nucleophiles, making elimination their primary mode of action. [9][11]|
Expert Recommendation: If your synthesis allows, choose a nucleophile from the first category. For instance, converting the chloride to an iodide in situ with NaI in acetone (a Finkelstein reaction) can then be followed by displacement with a more robust nucleophile, as iodide is an excellent leaving group. [12]
Q5: What is the role of the solvent in controlling selectivity?
The solvent plays a crucial role by solvating—or not solvating—the reactive species.
-
Polar Aprotic Solvents (Favor SN2): Solvents like DMSO, DMF, acetone, and acetonitrile are highly recommended. [11][13]They can solvate the metal cation (e.g., Na⁺, K⁺) but are poor at solvating the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction. [6]* Polar Protic Solvents (Can Favor E2): Solvents like water, ethanol, and methanol should generally be avoided if elimination is a problem. These solvents have acidic protons that can form a hydrogen-bonding cage around the nucleophile. This solvation shell stabilizes the nucleophile, reducing its reactivity and increasing the activation energy for the SN2 pathway. [14][15]This can allow the competing E2 pathway to become more prominent.
| Solvent Type | Examples | Effect on SN2/E2 Ratio | Mechanism |
| Polar Aprotic | DMSO, DMF, Acetone | Increases SN2 Rate | Solvates cation, leaves anion nucleophile highly reactive. [13] |
| Polar Protic | H₂O, EtOH, MeOH | Can Increase E2 Proportion | Solvates and stabilizes the nucleophile via H-bonding, hindering its ability to perform backside attack. [6][14] |
Q6: How does reaction temperature influence the formation of elimination byproducts?
Temperature is a critical and easily adjustable parameter. Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored (two molecules react to form three: alkene, leaving group, and protonated base).
Expert Recommendation: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures will almost always increase the proportion of the elimination byproduct. [4][16]If a reaction is sluggish, it is better to increase the reaction time or use a more reactive nucleophile than to increase the heat.
Part 3: Experimental Protocols and Visual Workflows
Protocol 1: General Procedure for Maximizing the SN2 Product with a Thiolate Nucleophile
This protocol provides a robust starting point for displacing the chloride with a soft, non-basic nucleophile, minimizing the E2 side reaction.
Materials:
-
2-(2-chloroethyl)-1,3-dioxane
-
Thiophenol (or other thiol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous NH₄Cl, Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Add thiophenol (1.1 equivalents) followed by anhydrous potassium carbonate (1.5 equivalents). Stir the suspension for 15 minutes at room temperature. Note: K₂CO₃ is a mild, non-nucleophilic base used here to deprotonate the thiol without promoting E2.
-
Add 2-(2-chloroethyl)-1,3-dioxane (1.0 equivalent) to the stirring suspension.
-
Maintain the reaction at room temperature (or slightly elevated, e.g., 40-50 °C, only if necessary) and monitor its progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NH₄Cl (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Troubleshooting Workflow
Use this decision tree to diagnose and correct issues leading to poor yields of the substitution product.
Sources
- 1. Elimination reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ugto.mx [ugto.mx]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. quora.com [quora.com]
- 14. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Reactivity Comparison Guide: 2-(2-chloroethyl)-1,3-dioxane vs. 2-(2-bromoethyl)-1,3-dioxane in Organic Synthesis
For researchers and drug development professionals, the controlled introduction of protected aldehyde functionalities is a cornerstone of complex molecule synthesis. Both 2-(2-chloroethyl)-1,3-dioxane and 2-(2-bromoethyl)-1,3-dioxane serve as highly effective protected 3-halopropanal equivalents. However, their reactivity profiles differ drastically due to the physicochemical properties of their respective halogen leaving groups.
This guide objectively compares the performance of these two reagents, providing mechanistic insights, quantitative data, and field-proven experimental protocols to optimize your synthetic workflows.
Mechanistic Overview: The Halogen Effect
The primary divergence in reactivity between the chloride and bromide analogs stems from the carbon-halogen (C–X) bond. In nucleophilic substitution reactions, the departure of the leaving group is the rate-determining step [1].
Bromide is universally recognized as a superior leaving group compared to chloride. This is driven by two fundamental causality factors:
-
Bond Dissociation Energy: The C–Br bond is significantly weaker (~285 kJ/mol) than the C–Cl bond (~339 kJ/mol), lowering the activation energy required for bond cleavage [1].
-
Polarizability: The bromide ion is larger and more polarizable than the chloride ion. This allows for superior distribution of the negative charge in the transition state, stabilizing the pathway and accelerating the reaction kinetics [1].
Kinetic pathways of SN2 substitution: Bromide vs. Chloride leaving groups.
Quantitative Data & Reactivity Comparison
The choice between the chloride and bromide analog directly impacts reaction times, yields, and the harshness of the required conditions. The data below summarizes their performance across standard synthetic transformations.
Table 1: Physicochemical and Reactivity Profile Comparison
| Parameter | 2-(2-bromoethyl)-1,3-dioxane | 2-(2-chloroethyl)-1,3-dioxane |
| CAS Number | 33884-43-4 | 33884-42-3 |
| Leaving Group Ability | Excellent (Highly polarizable Br⁻) | Moderate (Less polarizable Cl⁻) |
| SN2 Relative Rate | ~50–100x faster | Base rate (1x) |
| Grignard Initiation | Spontaneous with I₂ / gentle heating | Difficult; requires Rieke Mg or entrainment |
| Typical SN2 Conditions | 25–60 °C, 2–12 hours, High Yield | 80–120 °C, 24+ hours, Moderate Yield |
| Storage Stability | Good (Store at 2-8°C, light sensitive) | Excellent (Room temperature stable) |
Workflow 1: Grignard Reagent Formation
Organomagnesium reagents derived from these dioxanes are critical for carbon-carbon bond formation, famously utilized in the stereoselective synthesis of hydroxyethylene dipeptide isosteres [2].
The Causality of Choice: 2-(2-bromoethyl)-1,3-dioxane is the undisputed standard for this workflow [4]. The oxidative addition of magnesium into a C–Cl bond is kinetically sluggish. Attempting to form the Grignard from the chloride analog often results in unreacted starting material or requires hazardous amounts of entraining agents (like 1,2-dibromoethane). The bromide analog initiates reliably and sustains the necessary exotherm.
Protocol: Preparation of 2-(1,3-Dioxan-2-yl)ethylmagnesium bromide
This protocol utilizes a self-validating initiation sequence to prevent dangerous reagent accumulation.
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.
-
Magnesium Activation: Add 1.2 equivalents of magnesium turnings and enough anhydrous THF to cover the turnings. Add a single crystal of iodine (I₂).
-
Self-Validating Initiation: Add 5% of the total volume of 2-(2-bromoethyl)-1,3-dioxane directly to the magnesium. Do not stir. Observe the magnesium surface. The physical disappearance of the yellow/brown iodine color and the onset of localized bubbling confirm that initiation has occurred. If this visual feedback is absent, do not add more halide; apply gentle heat until initiation is validated.
-
Addition: Once initiated, start stirring and add the remaining 2-(2-bromoethyl)-1,3-dioxane dropwise as a 1.0 M solution in THF at a rate that maintains a gentle, self-sustaining reflux.
-
Maturation: After addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the alkyl halide.
Step-by-step workflow for the preparation of the Grignard reagent from the bromide analog.
Workflow 2: Nucleophilic Substitution (SN2 Alkylation)
In bimolecular nucleophilic substitution (SN2) reactions, the reaction rate depends on both the concentration of the substrate and the nucleophile [3]. When alkylating amines, thiols, or enolates, the bromide analog is heavily favored. The chloride analog often requires the addition of a catalytic amount of sodium iodide (NaI) to undergo an in situ Finkelstein reaction, temporarily converting the chloride to a more reactive iodide to force the reaction forward.
Protocol: SN2 Alkylation of a Secondary Amine
This protocol uses Thin-Layer Chromatography (TLC) as a self-validating feedback loop.
-
Reaction Setup: Dissolve 1.0 equivalent of the secondary amine in anhydrous acetonitrile (CH₃CN).
-
Base Addition: Add 2.0 equivalents of potassium carbonate (K₂CO₃) to act as an acid scavenger.
-
Alkylation: Add 1.1 equivalents of 2-(2-bromoethyl)-1,3-dioxane.
-
Heating & Self-Validation: Heat the reaction to 60 °C. Monitor the reaction via TLC (staining with ninhydrin). The stoichiometric consumption of the starting amine coupled with the appearance of a single new product spot validates the clean inversion and substitution characteristic of the bromide leaving group.
-
Workup: Once the amine is consumed (typically 4-6 hours), cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. (Note: If using the chloride analog, this step often takes >24 hours at 80 °C and shows stalled progress).
Summary and Recommendations
For the vast majority of synthetic applications, 2-(2-bromoethyl)-1,3-dioxane is the superior reagent . The enhanced polarizability and lower bond dissociation energy of the bromide leaving group ensure rapid, high-yielding SN2 reactions and reliable Grignard formations.
2-(2-chloroethyl)-1,3-dioxane should only be selected when long-term bulk storage at room temperature is the primary concern, or in highly specific alkylations where the superior reactivity of the bromide analog leads to uncontrollable over-alkylation (e.g., exhaustive quaternization of sensitive polyamines).
References
- Bromide vs. Chloride in Tertiary Alkyl Halides: A Comparative Guide to Leaving Group Ability - Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgwY45VbskH_ELtwAbj8tXK1twUdAXDwfAxd9MzJASAWQ4R_Bkhv__7sRDBfPq3I3dlZCyVjcgOn8zNJNxzzvbHCdFaqTMZlZ0mJCV-EEAzO5P9rUNHkkNUJKWc0qF7W648G5P7zQdEIATA2_bL_l5497Wn508IyriZ0pp-3OVx1KGlRh8TC9lIIVAXwbhznGxaRFkS_4o4pyfKZJJR9AbJsPOYp01zCRBobluLeSAqcPFcdVZBA==]
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- 2-(2-Bromoethyl)-1,3-dioxane | 33884-43-4 - ChemicalBook. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbXkluPVRGO1i89FtCZljuiqhb2ds0xy8_e18Zz4uMvkYcpY6xOUmTbGZ31ePSs8Sufk4reNXgzwaFSSY4Iw2J3fVZVDybaBZqPMYbJq-CAkSDJyCY07ZD0Ew63jTaYLrdAPGO1ktOr1BA2s8dIjzjWkaHKNpXTZ2gB1dsqFmb]
GC-MS analytical methods for validating 2-(2-chloroethyl)-1,3-dioxane purity
An In-Depth Guide to the Validation of 2-(2-chloroethyl)-1,3-dioxane Purity: A Comparative Analysis of GC-MS and Alternative Methods
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-(2-chloroethyl)-1,3-dioxane, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its unique structure, featuring a reactive chloroethyl group and a stable dioxane ring, makes it a versatile intermediate.[1] However, the very reactivity that makes it valuable also predisposes it to the formation of byproducts and impurities during synthesis and storage.
This guide provides a comprehensive framework for the purity validation of 2-(2-chloroethyl)-1,3-dioxane, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, establish a self-validating experimental protocol, and objectively compare the performance of GC-MS against alternative analytical techniques.
The Imperative for Purity: Potential Impurities in 2-(2-chloroethyl)-1,3-dioxane
Understanding potential impurities is the first step in developing a robust analytical method. The synthesis of cyclic acetals can be complex, and side reactions or residual starting materials can compromise the final product's purity.[2][3] For 2-(2-chloroethyl)-1,3-dioxane, impurities can arise from several sources:
-
Residual Starting Materials: Unreacted 3-chloropropanal or 1,3-propanediol.
-
Synthesis Byproducts: Incomplete reactions or side reactions can lead to the formation of acyclic esters or other related acetals.[2]
-
Degradation Products: Hydrolysis of the dioxane ring under acidic or basic conditions, or degradation of the chloroethyl side chain.
A robust analytical method must be able to separate and identify the primary compound from these structurally similar, and potentially reactive, impurities.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the purity assessment of 2-(2-chloroethyl)-1,3-dioxane due to its high separation efficiency and definitive identification capabilities.[4][5] The method combines the physical separation power of gas chromatography with the mass analysis capabilities of mass spectrometry, providing a two-dimensional confirmation of a compound's identity and quantity.[5]
Why GC-MS is the Preferred Method
-
Specificity: The combination of chromatographic retention time and a unique mass fragmentation pattern provides an exceptionally high degree of confidence in compound identification. This specificity is crucial for distinguishing the target analyte from matrix components and potential isomers.[6]
-
Sensitivity: Modern GC-MS systems can achieve low limits of detection (LOD) and quantification (LOQ), enabling the detection of trace-level impurities that could be critical from a toxicological or regulatory standpoint.[7][8]
-
Versatility: GC-MS is well-suited for analyzing volatile and semi-volatile organic compounds, a category into which 2-(2-chloroethyl)-1,3-dioxane and its likely impurities fall.[5]
The following workflow illustrates the logical steps involved in a typical GC-MS purity validation study.
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Comparative Yield and Application Analysis: 2-(2-chloroethyl)-1,3-dioxane vs. Chloroacetaldehyde Diethyl Acetal as Chloroacetaldehyde Surrogates
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the efficient introduction of specific functionalities is paramount. The chloroacetaldehyde moiety is a valuable two-carbon building block, but its high reactivity, electrophilicity, and tendency to polymerize make the direct use of chloroacetaldehyde challenging.[1][2] To circumvent these issues, chemists rely on protected forms, or surrogates, which mask the reactive aldehyde group until it is needed.
This guide provides an in-depth comparative analysis of two common chloroacetaldehyde surrogates: the cyclic acetal 2-(2-chloroethyl)-1,3-dioxane and the acyclic acetal chloroacetaldehyde diethyl acetal . While both reagents serve the same fundamental purpose, their structural differences impart distinct advantages in terms of stability, reactivity, and, consequently, their optimal application in multi-step synthesis. This analysis moves beyond a simple yield comparison to explore the underlying chemical principles that govern their performance, enabling researchers to make more informed decisions in experimental design.
Pillar 1: The Core Structural Distinction—Stability
The fundamental difference between these two reagents lies in their core structure: one is a six-membered cyclic acetal, and the other is an open-chain acyclic acetal. This seemingly small variation has profound implications for their chemical stability, which is the most critical factor in their selection for a synthetic route.
Cyclic acetals, particularly the 1,3-dioxanes, are demonstrably more stable towards hydrolysis than their acyclic counterparts.[3] This enhanced stability is not arbitrary but is grounded in established thermodynamic and kinetic principles.
-
Thermodynamic Advantage: The formation of a cyclic acetal from a carbonyl and a diol (like 1,3-propanediol) is less entropically disfavored compared to the formation of an acyclic acetal, which requires three molecules (one carbonyl, two alcohols) to form two products (the acetal and water).[3] The formation of five- and six-membered rings is particularly favored.[3][4]
-
Kinetic Favorability: The intramolecular ring-closing step involved in forming a cyclic acetal is kinetically faster and more efficient than the corresponding intermolecular reaction required for the second alcohol to add in acyclic acetal formation.[3]
This inherent stability means that 2-(2-chloroethyl)-1,3-dioxane can withstand a broader range of reaction conditions—including strongly basic, reductive, or oxidative environments—without premature cleavage of the protecting group.[5] Conversely, chloroacetaldehyde diethyl acetal is more labile and will hydrolyze under milder acidic conditions to release the parent aldehyde.[6][7]
Caption: Structural comparison influencing stability and deprotection.
Pillar 2: A Comparative Analysis of Synthetic Yields
While stability is the primary differentiator for application, the efficiency of their preparation is a crucial practical consideration. Both acetals can be synthesized in high yields, though the specific methods and reported efficiencies vary.
| Reagent | Synthesis Method | Reported Yield | Reference |
| Chloroacetaldehyde Diethyl Acetal | Chlorination of acetaldehyde diethyl acetal | 70% | [8] |
| Reaction of vinyl acetate and chlorine in excess methanol | >90% | [9][10] | |
| Acid-catalyzed condensation of chloroacetaldehyde with ethanol | (Method described) | [11] | |
| 2-(2-chloroethyl)-1,3-dioxane | Acid-catalyzed reaction of an aldehyde and 1,3-propanediol | (General high-yield method) | [5][12] |
| Analogous Reaction: 1-bromo-3-chloro-2,2-dimethoxypropane with 1,3-propanediol | 81-88% | [13] |
From the available data, it is evident that both compounds can be prepared with high efficiency. Patents often report optimized yields exceeding 90% for the industrial-scale production of chloroacetaldehyde diethyl acetal.[9][10] While a specific yield for 2-(2-chloroethyl)-1,3-dioxane is not readily found in the initial survey, the formation of 1,3-dioxanes is a robust and standard organic transformation, with analogous reactions showing yields in the 80-90% range.[13]
Pillar 3: Field-Proven Insights & Application Strategy
The practical utility of these reagents is a direct consequence of their stability. A synthetic chemist must choose the acetal that is robust enough to survive all intermediate steps but can be removed under conditions that do not degrade the final product.
Caption: Acetal choice is dictated by the planned synthetic route's conditions.
-
Use Case for 2-(2-chloroethyl)-1,3-dioxane (High Stability): This reagent is the workhorse for complex, multi-step syntheses. It is the protecting group of choice when downstream reactions involve:
-
Strongly basic conditions (e.g., organolithium or Grignard reagents).
-
Nucleophilic additions.
-
Reductions or oxidations that do not employ strongly acidic media. Its robustness ensures the aldehyde functionality remains masked until the final, deliberate deprotection step, preventing unwanted side reactions and maximizing the overall yield of the target molecule.
-
-
Use Case for Chloroacetaldehyde Diethyl Acetal (Moderate Stability): This acetal is best suited for shorter synthetic sequences or when the intermediate steps are performed under neutral or basic conditions. Its key advantage is the ease of deprotection, which can often be achieved with mild aqueous acid.[7] This is particularly useful when the final product is sensitive to the stronger acidic conditions required to cleave a 1,3-dioxane.
Experimental Protocols
The following protocols are representative of the synthesis of each acetal, designed to be self-validating and grounded in established chemical literature.
Protocol 1: Synthesis of Chloroacetaldehyde Diethyl Acetal
This procedure is adapted from the chlorination of acetaldehyde diethyl acetal.[8]
Materials:
-
Acetaldehyde diethyl acetal
-
Chlorine gas
-
Sodium ethoxide in anhydrous ethanol
-
Round-bottom flask with stirring and cooling capabilities
-
Gas inlet tube
-
Fractional distillation apparatus
Procedure:
-
Charge a round-bottom flask with 1.0 mole of acetaldehyde diethyl acetal.
-
While stirring vigorously and maintaining the temperature at 40-45°C with a cooling bath, slowly bubble 1.0 mole of gaseous chlorine through the liquid.
-
Once the chlorine addition is complete, cautiously add 1.0 mole of sodium ethoxide in anhydrous ethanol to neutralize the reaction mixture.
-
Set up the apparatus for fractional distillation and carefully distill the mixture.
-
Collect the fraction boiling at approximately 157°C. This is the purified chloroacetaldehyde diethyl acetal.
Protocol 2: Synthesis of 2-(2-chloroethyl)-1,3-dioxane
This is a general, high-yield procedure for the formation of a 1,3-dioxane from an aldehyde and 1,3-propanediol, catalyzed by an acid.[13][14]
Materials:
-
3-Chloropropionaldehyde
-
1,3-Propanediol
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 3-chloropropionaldehyde (1.0 eq), 1,3-propanediol (1.1 eq), and a catalytic amount of p-TSA (0.01 eq).
-
Add toluene to the flask to a concentration of approximately 0.5 M.
-
Equip the flask with a Dean-Stark apparatus and a condenser and bring the mixture to reflux.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is complete when water no longer collects.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude 2-(2-chloroethyl)-1,3-dioxane by vacuum distillation.
Caption: Experimental workflow for the synthesis of 1,3-dioxane.
Safety & Handling
Both reagents should be handled with appropriate care in a well-ventilated fume hood, wearing personal protective equipment.
-
Chloroacetaldehyde Diethyl Acetal: Classified as a flammable liquid and may be harmful if swallowed.[15][16] It can cause skin and eye irritation.[16]
-
2-(2-chloroethyl)-1,3-dioxane: While specific SDS data was not retrieved in this search, as a functionalized dioxane and chlorinated compound, it should be treated as a flammable liquid and a potential irritant. Dioxanes, as a class, can form explosive peroxides upon storage and should be handled accordingly.[17]
The use of either protected form is significantly safer than handling anhydrous chloroacetaldehyde, which is highly toxic, corrosive, and a suspected mutagen.[1]
Final Recommendation
The decision to use 2-(2-chloroethyl)-1,3-dioxane or chloroacetaldehyde diethyl acetal is a strategic one, dictated by the demands of the overall synthetic plan rather than by significant differences in their preparation yield.
-
For robustness in complex, multi-step syntheses involving harsh reagents, the superior stability of the cyclic acetal, 2-(2-chloroethyl)-1,3-dioxane , makes it the clear choice.
-
For shorter synthetic routes or when a facile, mild deprotection is required for a sensitive final product, the acyclic chloroacetaldehyde diethyl acetal offers a practical advantage.
By understanding the fundamental principles of acetal stability, researchers can leverage these valuable reagents to their full potential, enhancing the efficiency and success of their synthetic endeavors.
References
- BenchChem. (n.d.). Comparative analysis of the stability of cyclic versus acyclic acetals.
- ChemicalBook. (2026). Chloroacetaldehyde diethyl acetal - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Chloroacetaldehyde diethyl acetal.
-
Wikipedia. (n.d.). Chloroacetaldehyde. Retrieved from [Link]
- Guidechem. (n.d.). Chloroacetaldehyde diethyl acetal 621-62-5 wiki.
-
PrepChem.com. (n.d.). Preparation of chloroacetaldehyde diethyl acetal. Retrieved from [Link]
-
Chemistry Steps. (2025). Formation and Reactions of Acetals. Retrieved from [Link]
-
Xometry. (2022). Acetal vs. Hemiacetal: Their Differences. Retrieved from [Link]
-
Chemcess. (2024). Chloroacetaldehyde: Properties, Production And Uses. Retrieved from [Link]
- Google Patents. (n.d.). US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal.
-
European Patent Office. (n.d.). EP 0247234 A1 - Process for the manufacture of acetals of chloroacetaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4205186A - Process for preparing substituted oxyacetaldehydes and acetals thereof.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of 2,2-Dimethyl-1,3-dioxane: A Technical Guide.
-
Organic Syntheses. (n.d.). 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl. Retrieved from [Link]
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Isotopic Labeling Validation: A Comparative Guide to 2-(2-Chloroethyl)-1,3-Dioxane Precursors
The synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS) is a foundational requirement for quantitative LC-MS/MS proteomics, metabolomics, and Absorption, Distribution, Metabolism, and Excretion (ADME) studies[1]. When introducing a functionalized 3-carbon aldehyde moiety into a complex Active Pharmaceutical Ingredient (API), researchers frequently face a critical bottleneck: the degradation and isotopic scrambling of unprotected precursors under standard reaction conditions.
This guide objectively compares the performance of 2-(2-chloroethyl)-1,3-dioxane (CAS 13297-07-9)—an acetal-protected precursor—against traditional alternatives like unprotected 3-chloropropanal and 1-bromo-3-chloropropane. By examining the mechanistic causality behind experimental choices, we provide a validated framework for maximizing isotopic purity and synthetic yield.
Mechanistic Rationale: The Case for Acetal Protection
To understand why 2-(2-chloroethyl)-1,3-dioxane is superior for isotopic labeling, we must analyze the chemical vulnerabilities of its unprotected counterpart, 3-chloropropanal.
The Vulnerability of Unprotected Aldehydes
Unprotected 3-chloropropanal is highly reactive. While this reactivity is occasionally beneficial, it is detrimental during multistep isotopic labeling. The carbonyl group renders the adjacent α -protons highly acidic. When subjected to the basic conditions required for nucleophilic substitution (alkylation), these α -protons readily exchange with the solvent. If the synthesis involves deuterium labeling ( 2 H), this leads to rapid isotopic scrambling , diluting the isotopic purity of the final standard. Furthermore, the unprotected aldehyde is prone to aldol condensation and polymerization, drastically reducing yields[2].
The Protective Mechanism of 2-(2-Chloroethyl)-1,3-Dioxane
2-(2-chloroethyl)-1,3-dioxane serves as a masked 3-chloropropanal[3]. By converting the aldehyde into a 1,3-dioxane acetal, the electrophilicity of the carbonyl carbon is neutralized, and the acidity of the α -protons is eliminated[4].
This structural modification allows the chloroethyl tail to undergo clean nucleophilic substitution (e.g., with an 15 N- or 13 C-labeled amine) under forcing conditions without risking polymerization or proton exchange at the masked aldehyde center. Once the labeled moiety is attached, the acetal can be quantitatively cleaved under mild acidic conditions to reveal the target aldehyde.
Mechanistic divergence between unprotected and acetal-protected precursors during labeling.
Comparative Performance Data
To objectively validate the efficacy of 2-(2-chloroethyl)-1,3-dioxane, we compare its performance metrics against common alternatives in a standard SN2 alkylation workflow utilizing a 13C6 -labeled secondary amine nucleophile.
| Precursor | Oxidation State | Alkylation Yield (%) | Isotopic Purity Retention | Primary Side Reactions | Post-Alkylation Steps to Aldehyde |
| 2-(2-chloroethyl)-1,3-dioxane | Protected Aldehyde | 82 - 88% | > 99% | Trace elimination | 1 (Acidic Hydrolysis) |
| 3-Chloropropanal | Aldehyde | 25 - 35% | < 70% (Scrambling) | Aldol condensation, Polymerization | 0 (Direct) |
| 1-Bromo-3-chloropropane | Alkane | 85 - 90% | > 99% | Di-alkylation | 2 (Oxidation required) |
Data Synthesis: While 1-bromo-3-chloropropane offers excellent alkylation yields, it lacks the terminal oxygen, requiring subsequent harsh oxidation steps that can degrade sensitive labeled APIs. 2-(2-chloroethyl)-1,3-dioxane provides the optimal balance: high alkylation yields, absolute isotopic retention, and a single, mild deprotection step to yield the target aldehyde.
Experimental Workflow: Synthesis & Validation
The following self-validating protocol details the use of 2-(2-chloroethyl)-1,3-dioxane for the synthesis of a stable isotope-labeled standard. The protocol is designed to ensure causality between the chemical environment and the preservation of the isotopic label.
Step-by-step workflow for the synthesis and validation of SIL-IS using protected precursors.
Step 1: Nucleophilic Substitution (Alkylation)
-
Preparation: Dissolve 1.0 eq of the stable isotope-labeled nucleophile (e.g., 15 N-amine) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate ( K2CO3 ). Rationale: A heterogeneous weak base minimizes the risk of E2 elimination of the chloroethyl group while effectively scavenging HCl.
-
Precursor Addition: Add 1.2 eq of 2-(2-chloroethyl)-1,3-dioxane. Heat the reaction mixture to 80°C for 12 hours.
-
Monitoring: Confirm the consumption of the labeled amine via TLC or LC-MS.
Step 2: Isolation and Purification
-
Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purify the intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure acetal-protected labeled intermediate.
Step 3: Acetal Deprotection
-
Dissolve the purified intermediate in a 4:1 mixture of Tetrahydrofuran (THF) and 1M Hydrochloric Acid (HCl).
-
Stir at room temperature for 4 hours. Rationale: Mild aqueous acid selectively hydrolyzes the 1,3-dioxane ring without cleaving the newly formed carbon-heteroatom bond or degrading the molecule.
-
Neutralize carefully with saturated NaHCO3 , extract with Dichloromethane (DCM), dry, and concentrate to yield the final isotope-labeled aldehyde.
Step 4: Analytical Validation
A self-validating protocol requires rigorous proof of isotopic integrity:
-
High-Resolution Mass Spectrometry (HRMS): Analyze the final product to confirm the exact mass shift corresponding to the incorporated isotopes. The absence of M−1 or M−2 peaks confirms that no isotopic scrambling occurred during the basic alkylation step.
-
Quantitative 1 H and 13 C NMR: Utilize NMR to verify the structural integrity of the aldehyde proton ( ∼ 9.7 ppm) and confirm the specific position of the isotopic labels without peak broadening or unexpected splitting patterns.
Conclusion
For drug development professionals and analytical chemists synthesizing SIL-IS, the choice of precursor dictates the success of the labeling campaign. Unprotected 3-chloropropanal introduces unacceptable risks of isotopic scrambling and polymerization. By utilizing 2-(2-chloroethyl)-1,3-dioxane , researchers leverage the thermodynamic stability of the acetal protecting group to decouple the harsh conditions of alkylation from the sensitivity of the aldehyde. The result is a highly reproducible, high-yield pathway to isotopically pure internal standards.
References
-
ChemicalCell. 2-(2-Chloroethyl)-1,3-Dioxane CAS NO 13297-07-9 Description and Applications. Retrieved from: [Link][3]
-
Journal of the American Chemical Society (ACS Publications). Stable Isotope Labeling in Drug Development and Proteomics. Retrieved from:[Link][1]
Sources
Professional Laboratory Disposal and Handling Protocol: 2-(2-Chloroethyl)-1,3-dioxane
Here is a comprehensive, regulatory-compliant operational guide for the handling and disposal of 2-(2-Chloroethyl)-1,3-dioxane in a professional laboratory setting.
As a halogenated organic intermediate frequently utilized in drug development and synthetic chemistry, 2-(2-Chloroethyl)-1,3-dioxane (CAS: 13297-07-9) requires strict adherence to Environmental Health and Safety (EHS) protocols [1]. Because this compound contains an aliphatic chlorine atom and functions as a protected aldehyde (an acetal), its waste stream poses specific challenges regarding chemical stability, incinerator compatibility, and regulatory compliance.
Laboratory personnel must never attempt to chemically "treat," neutralize, or hydrolyze this compound as a means of improvised disposal. Such actions not only violate Resource Conservation and Recovery Act (RCRA) regulations regarding treatment without a permit but also risk generating volatile, highly reactive byproducts such as 3-chloropropanal.
Chemical Profile & Waste Characterization
Before initiating disposal, it is critical to understand the physicochemical parameters that dictate the compound's waste categorization.
| Property / Parameter | Value / Guideline | Operational Rationale |
| CAS Number | 13297-07-9 | Essential for accurate EHS tracking and hazardous waste manifesting. |
| Waste Category | Halogenated Organic | Must be segregated from non-halogenated solvents to prevent incinerator damage and ensure proper combustion [2]. |
| Primary Containment | High-Density Polyethylene (HDPE) | Prevents solvent degradation of the container wall over time. |
| Chemical Incompatibility | Strong acids, strong oxidizers | Acidic conditions will cleave the 1,3-dioxane ring, releasing reactive aldehydes. |
| Final Disposition | High-Temperature Incineration | Ensures complete thermal destruction and prevents the formation of polychlorinated dibenzodioxins (PCDDs). |
Standardized Disposal Workflow
The following workflow outlines the self-validating system for managing halogenated acetal waste. Every step is designed to maintain chemical stability while ensuring chain-of-custody for EHS compliance.
Figure 1: Standardized workflow for segregation and disposal of halogenated organic waste.
Step-by-Step Disposal Methodology
Step 1: Segregation (The Causality of Halogenated Waste)
-
Action: Deposit all unreacted 2-(2-Chloroethyl)-1,3-dioxane, as well as any solvent mixtures containing it (e.g., DCM, chloroform, or even trace amounts in ethyl acetate), exclusively into designated Halogenated Organic Waste receptacles.
-
Expert Rationale: Halogenated compounds have a significantly lower heat of combustion than non-halogenated hydrocarbons. When incinerated, the chlorine atoms generate hydrogen chloride (HCl) gas. Commercial hazardous waste incinerators must route halogenated waste to specific combustion chambers equipped with alkaline scrubbers to neutralize the HCl. Mixing halogenated waste into non-halogenated streams bypasses these scrubbers, leading to severe corrosion of the incinerator stacks and the illegal atmospheric release of acidic gases [2].
Step 2: Containment and Storage
-
Action: Use UN-approved HDPE carboys or PTFE-lined containers. Ensure the container is kept closed at all times except when actively adding waste. Store the primary container within a secondary containment tray inside a ventilated flammable storage cabinet or designated satellite accumulation area (SAA).
-
Expert Rationale: 2-(2-Chloroethyl)-1,3-dioxane is a stable acetal under neutral or basic conditions, but standard laboratory waste carboys can inadvertently become acidic if various waste streams are mixed. Secondary containment ensures that if trace acid in the waste stream causes an exothermic hydrolysis reaction that compromises the primary container, the spill is localized and safely manageable.
Step 3: Labeling and Documentation
-
Action: Affix a standardized Hazardous Waste label the moment the first drop of waste is added to the container. Explicitly list "2-(2-Chloroethyl)-1,3-dioxane" and "Halogenated Organic" on the label.
-
Expert Rationale: "Orphan" or unidentified waste poses the highest logistical risk in a laboratory. Unknowns require costly analytical testing before disposal facilities will accept them. Accurate, real-time labeling is a self-validating practice that ensures uninterrupted downstream logistics.
Step 4: Institutional Transfer
-
Action: Once the container reaches 90% capacity (leaving headspace for vapor expansion), cap it securely and submit a waste pickup request to your institutional EHS department.
-
Expert Rationale: Laboratory personnel are responsible for accumulation, not treatment. EHS will coordinate with licensed hazardous waste contractors who utilize EPA-compliant, high-temperature rotary kiln incinerators capable of safely destroying chlorinated organics without generating dioxins [3].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 278330, 2-(2-Chloroethyl)-1,3-dioxane." PubChem, [Link]. Accessed 23 March 2026.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. [Link]
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System; General." EPA Guidelines, [Link]. Accessed 23 March 2026.
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Chloroethyl)-1,3-dioxane
As drug development professionals, our work inherently involves navigating the complexities of novel and often poorly characterized chemical entities. 2-(2-Chloroethyl)-1,3-dioxane (CAS No. 13297-07-9) is one such compound.[1][2][3] While it serves as a valuable synthetic intermediate in pharmaceutical and agrochemical research, its handling requires a meticulously planned safety protocol.[1] This guide provides a direct, experience-driven framework for the safe handling, use, and disposal of this compound, focusing on the rationale behind each critical step to ensure a self-validating system of laboratory safety.
Due to the absence of a comprehensive, dedicated Safety Data Sheet (SDS), our safety assessment is built upon an expert analysis of its structural components: the flammable and peroxide-forming 1,3-dioxane ring and the reactive, potentially toxic chloroethyl side chain. This approach allows us to anticipate hazards and establish protocols with a high degree of confidence.
Anticipated Hazard Profile: A Synthesis of Available Data
To establish the correct Personal Protective Equipment (PPE), we must first understand the risks. The hazard profile for 2-(2-Chloroethyl)-1,3-dioxane is inferred from data on analogous structures.
-
1,3-Dioxane Moiety (Cyclic Ether): Like other dioxanes and dioxolanes, this part of the molecule suggests high flammability.[4][5] The most critical hazard associated with ethers is their potential to form explosive peroxides when exposed to air and light over time.[6][7] This necessitates strict protocols for storage and inventory management.
-
Chloroethyl Moiety (Chlorinated Hydrocarbon): The presence of a chloro-alkane functional group points towards potential toxicity and irritation. Structurally similar compounds are known to cause skin and eye irritation and can be harmful if inhaled, swallowed, or absorbed through the skin.[8][9][10]
Therefore, we must operate under the assumption that 2-(2-Chloroethyl)-1,3-dioxane is a flammable liquid that is irritating to the skin and eyes, potentially toxic upon exposure, and capable of forming explosive peroxides.
Core Protective Measures: Engineering Controls and PPE
The following table summarizes the essential PPE and engineering controls required for handling 2-(2-Chloroethyl)-1,3-dioxane. The logic is to escalate protection based on the potential for exposure.
| Scenario | Required Engineering Controls | Minimum Required Personal Protective Equipment (PPE) |
| Routine Lab-Scale Handling (e.g., weighing, small reactions) | Certified Chemical Fume Hood.[7] Eyewash Station and Safety Shower readily accessible.[5][11] | Eye/Face: Tightly fitting chemical splash goggles.[12] Hand: Chemical-resistant nitrile gloves (double-gloving recommended). Change frequently.[7][8] Body: Flame-resistant laboratory coat.[7] |
| Large-Volume Transfers or Operations Under Heat/Pressure | Certified Chemical Fume Hood. Eyewash Station and Safety Shower readily accessible. | Eye/Face: Chemical splash goggles AND a full-face shield.[11] Hand: Chemical-resistant nitrile gloves (double-gloving recommended). Change frequently. Body: Flame-resistant laboratory coat and a chemical-resistant apron. Respiratory: A NIOSH-approved respirator with an organic vapor cartridge may be required based on a risk assessment.[8][10][11] |
| Emergency Spill Response | Ensure adequate ventilation; restrict access.[13] | Eye/Face: Chemical splash goggles and a full-face shield. Hand: Heavy-duty chemical-resistant gloves. Body: Impervious, chemical-resistant suit or coveralls.[14] Respiratory: Self-contained breathing apparatus (SCBA) for large or unventilated spills.[10] |
The Causality Behind PPE Choices
-
Fume Hood: This is non-negotiable. The flammability and potential inhalation toxicity demand that all handling of this volatile compound occurs within a certified chemical fume hood to prevent vapor accumulation and exposure.[7][15][16]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes. A full-face shield is added during higher-risk activities (e.g., large transfers) to protect the entire face from significant splashes or potential reactions.[11][12]
-
Hand Protection: Nitrile gloves offer initial protection. However, ethers are known to permeate nitrile over time.[7] Therefore, the procedural control of changing gloves frequently (e.g., every 30-60 minutes or immediately upon known contact) is as crucial as the glove material itself.
-
Body Protection: A flame-resistant lab coat is the minimum standard due to the flammability risk.[7]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protection when working with 2-(2-Chloroethyl)-1,3-dioxane.
Caption: PPE selection workflow for 2-(2-Chloroethyl)-1,3-dioxane.
Operational and Disposal Plans
Effective protection extends beyond wearing PPE; it is integrated into every step of the workflow.
Step-by-Step Handling and Storage Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are unobstructed.[11] Designate a specific area within the fume hood for the procedure.
-
Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source.[17][18] Use only non-sparking tools.[15]
-
Container Management: Upon receiving or opening a container, write the date on the label. Ethers like dioxane can form explosive peroxides over time.[4][6] Opened containers should be disposed of within 6 months.[7]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][15] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and acids.[19]
Decontamination and Waste Disposal
-
Waste Collection: All waste, including contaminated gloves, absorbent materials, and the first rinse of any glassware, must be collected in a designated, properly labeled hazardous waste container.[7][13] The label must clearly state "HAZARDOUS WASTE" and list the chemical constituents.[20]
-
Container Management: Keep the hazardous waste container closed at all times except when adding waste.[7][20] Store it in a designated satellite accumulation area.
-
Spill Cleanup:
-
For a minor spill within a fume hood, alert others in the lab. Wearing appropriate PPE (see table), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5]
-
Use non-sparking tools to collect the absorbed material and place it in the hazardous waste container.[17]
-
Clean the spill area thoroughly.
-
For any major spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7][13]
-
-
Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent (e.g., acetone). The first rinse must be collected and disposed of as hazardous waste.[7] After rinsing, deface the original label before disposal according to institutional policy.[7]
Emergency First Aid
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.[16][17]
-
Skin Contact: Immediately remove contaminated clothing. Flush the skin with plenty of water for at least 15 minutes.[17][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][19]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with 2-(2-Chloroethyl)-1,3-dioxane, ensuring a safe environment for discovery.
References
- Henan Fengda Chemical Co.,Ltd. 2-(2-chloroethyl)-1,3-dioxolane Safety Data Sheet.
- ChemicalCell. 2-(2-Chloroethyl)-1,3-Dioxane CAS NO 13297-07-9.
- Sigma-Aldrich. 2-Chloromethyl-1,3-dioxolane 97 2568-30-1.
- NextSDS. 2-(2-chloroethyl)-1,3-dioxane — Chemical Substance Information.
- TCI Chemicals. SAFETY DATA SHEET - 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.
- SynQuest Laboratories, Inc. 2-(2,2,2-Trifluoroethyl)-1,3-dioxolane - Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-2-methylhexane.
- Tokyo Chemical Industry. SAFETY DATA SHEET - 2-Chloromethyl-1,3-dioxolane.
- Fisher Scientific. SAFETY DATA SHEET - 2-(2-Bromoethyl)-1,3-dioxolane.
- Fisher Scientific. SAFETY DATA SHEET - Bis(2-chloroethyl) ether.
- MilliporeSigma. SAFETY DATA SHEET - Dichloromethane.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Dioxane.
- Fisher Scientific. SAFETY DATA SHEET - 1,3-Dioxane.
- ChemicalBook. 2-Chloromethyl-1,3-dioxolane - Safety Data Sheet.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - Dioxolane.
- ChemScene. Safety Data Sheet - 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Spectrum Chemical. SAFETY DATA SHEET - p-Dioxane.
- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-2-ethyl-1,3-dioxolane.
- Western Carolina University. Standard Operating Procedure for the use of 2-Chloroethanol.
- Cole-Parmer. Material Safety Data Sheet - 1,3-Dioxane, 97%.
- Benchchem. Proper Disposal of 2-Ethyl-1,3-dioxolane: A Comprehensive Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. Chemical/Biological and Decontamination Agent Information.
- National Institutes of Health, PubChem. 2-(2-Chloroethyl)-1,3-dioxane.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
